(3R,11Z,14Z)-3-hydroxyicosadienoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C41H70N7O18P3S |
|---|---|
Molekulargewicht |
1074.0 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,11Z,14Z)-3-hydroxyicosa-11,14-dienethioate |
InChI |
InChI=1S/C41H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h8-9,11-12,27-30,34-36,40,49,52-53H,4-7,10,13-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b9-8-,12-11-/t29-,30-,34-,35-,36+,40-/m1/s1 |
InChI-Schlüssel |
MNTSLNSVZACNCX-JPDDAYGWSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Biological Role of (3R,11Z,14Z)-3-hydroxyicosadienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,11Z,14Z)-3-hydroxyicosadienoyl-CoA is a putative intermediate in the metabolic processing of long-chain polyunsaturated fatty acids (PUFAs). Although not extensively characterized in the scientific literature, its structure strongly suggests a role in the beta-oxidation of (11Z,14Z)-eicosadienoic acid, a key player in the omega-6 fatty acid cascade. This guide synthesizes the current understanding of related metabolic pathways to infer the biological significance of this compound, outlines relevant experimental protocols for its study, and presents key data in a structured format for clarity.
Introduction
This compound is a long-chain, di-unsaturated 3-hydroxyacyl-coenzyme A thioester. Its biological significance is predicated on its likely role as a metabolic intermediate. The "3R" stereochemistry is characteristic of intermediates in the mitochondrial beta-oxidation pathway of fatty acids. The 20-carbon backbone with cis double bonds at the 11th and 14th positions points to its origin from (11Z,14Z)-eicosadienoic acid, an omega-6 fatty acid. Eicosadienoic acid is a downstream metabolite of linoleic acid and serves as a precursor to dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA), which are vital for the synthesis of eicosanoids, a class of signaling molecules involved in inflammation and cellular homeostasis.[1][2][3]
Inferred Biological Role and Metabolic Pathway
The primary inferred biological role of this compound is as an intermediate in the mitochondrial beta-oxidation of (11Z,14Z)-eicosadienoic acid. Beta-oxidation is a catabolic process that breaks down fatty acids to produce acetyl-CoA, FADH₂, and NADH, which are subsequently used for energy generation through the citric acid cycle and oxidative phosphorylation.[4]
The degradation of polyunsaturated fatty acids like eicosadienoic acid requires a set of auxiliary enzymes in addition to the core beta-oxidation machinery to handle the cis double bonds.[5][6]
Proposed Beta-Oxidation Pathway of (11Z,14Z)-Eicosadienoic Acid
The metabolism of (11Z,14Z)-eicosadienoyl-CoA through beta-oxidation would proceed through several cycles, with this compound appearing as a transient intermediate. The initial cycles of beta-oxidation would proceed as with saturated fatty acids until the double bonds are encountered. The handling of the cis-double bonds requires specialized enzymes to convert them to the trans-intermediates recognized by the standard beta-oxidation enzymes.
Caption: Proposed beta-oxidation pathway of (11Z,14Z)-eicosadienoic acid.
Quantitative Data
| Substrate Chain Length | Enzyme Activity (Relative to C10) | Reference |
| C4 | Lower | [7] |
| C10 | Highest | [7] |
| C16 | Lower | [7] |
Table 1: Substrate preference of 3-hydroxyacyl-CoA dehydrogenase.
Experimental Protocols
Analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is a generalized approach for the sensitive and robust quantification of long-chain fatty acyl-CoAs.[8]
Objective: To extract and quantify this compound from biological samples.
Methodology:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
Perform solid-phase extraction (SPE) to isolate acyl-CoAs.
-
-
Liquid Chromatography:
-
Utilize a C18 reversed-phase column.
-
Employ a high pH mobile phase with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient for optimal separation.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization mode.
-
Quantify using selective multireaction monitoring (MRM).
-
A neutral loss scan of 507 Da can be used for profiling complex mixtures of acyl-CoAs.
-
Caption: Workflow for LC-MS analysis of acyl-CoAs.
Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase, the enzyme responsible for metabolizing this compound.[9][10]
Objective: To determine the kinetic parameters of 3-hydroxyacyl-CoA dehydrogenase with this compound as a substrate.
Principle: The oxidation of the 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored over time.
Methodology:
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.3).
-
Add NAD⁺ to the buffer.
-
Add a known concentration of the substrate, this compound.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified 3-hydroxyacyl-CoA dehydrogenase enzyme.
-
Monitor the change in absorbance at 340 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the rate of change in absorbance.
-
Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.
-
Caption: Principle of the 3-hydroxyacyl-CoA dehydrogenase assay.
Conclusion
While direct experimental evidence for the biological role of this compound is currently lacking, its chemical structure provides strong inferential evidence for its role as an intermediate in the beta-oxidation of (11Z,14Z)-eicosadienoic acid. This places it within the broader context of omega-6 fatty acid metabolism, a pathway of significant interest in inflammation, cardiovascular health, and metabolic disease. The experimental protocols outlined in this guide provide a framework for the future characterization of this and other novel fatty acyl-CoA intermediates, which will be crucial for a more complete understanding of lipid metabolism and its role in human health and disease.
References
- 1. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
- 2. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EICOSADIENOIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Beta-oxidation of polyunsaturated fatty acids having double bonds at even-numbered positions in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Hydroxy Fatty Acyl-CoAs in Plant Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain fatty acids and their derivatives are integral components of cellular membranes and serve as energy reserves. Emerging evidence has highlighted a critical role for specific fatty acid metabolites as signaling molecules in a variety of plant processes, particularly in orchestrating defense responses against pathogens. Among these, 3-hydroxy fatty acyl-CoAs and their corresponding free fatty acids have garnered significant attention. This technical guide provides a comprehensive overview of the function of 3-hydroxy fatty acyl-CoAs in plant signaling, with a primary focus on their well-established role in plant immunity. We delve into the signaling pathways they trigger, present quantitative data on their elicitor activity, and provide detailed experimental protocols for their study. This guide is intended to be a valuable resource for researchers in plant biology, pathology, and for professionals in the agricultural and pharmaceutical industries interested in developing novel strategies for enhancing plant resilience.
Introduction
Plants are constantly challenged by a myriad of pathogenic microorganisms. To defend themselves, they have evolved a sophisticated innate immune system that recognizes conserved microbial patterns, known as Microbe-Associated Molecular Patterns (MAMPs). This recognition initiates a signaling cascade, leading to Pattern-Triggered Immunity (PTI), a broad-spectrum defense response. Recently, medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs), which are components of the lipopolysaccharide (LPS) of Gram-negative bacteria, have been identified as potent MAMPs in plants. While the free fatty acid form is the primary signaling molecule, their biosynthesis and metabolism are intrinsically linked to their 3-hydroxy fatty acyl-CoA counterparts. This guide will explore the signaling functions of these molecules, from their perception at the cell surface to the downstream transcriptional reprogramming that underpins the plant immune response.
Biosynthesis of 3-Hydroxy Fatty Acyl-CoAs in Plants
The biosynthesis of fatty acids in plants is a complex process that occurs in multiple cellular compartments, including the plastids and mitochondria. The formation of 3-hydroxy fatty acyl intermediates is a key step in both fatty acid synthesis and degradation (beta-oxidation).
In the canonical fatty acid synthesis pathway, the condensation of malonyl-ACP with an acyl-ACP is followed by a reduction step catalyzed by a 3-ketoacyl-ACP reductase, yielding a D-3-hydroxyacyl-ACP. Conversely, during beta-oxidation, the hydration of an enoyl-CoA by an enoyl-CoA hydratase produces an L-3-hydroxyacyl-CoA.[1]
The mitochondrial fatty acid synthase (mtFAS) system has been specifically implicated in the production of 3-hydroxytetradecanoic acid.[2][3] Knockdown of components of the mtFAS system, such as the 3-hydroxyacyl-ACP dehydratase (mtHD), leads to a reduction in the accumulation of this molecule and results in developmental defects.[2][3]
Role in Plant Immunity: The LORE-Mediated Signaling Pathway
The most well-characterized signaling function of 3-hydroxy fatty acids in plants is their role in activating innate immunity. This response is primarily mediated by the recognition of medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs) by the receptor kinase LORE (LIPO-OLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION) in Arabidopsis thaliana.
Perception of 3-Hydroxy Fatty Acids by the LORE Receptor
The LORE receptor is a cell-surface pattern recognition receptor (PRR) that directly binds to mc-3-OH-FAs with chain lengths from C8 to C12.[4] The strongest elicitor of LORE-dependent immunity is (R)-3-hydroxydecanoic acid ((R)-3-OH-C10:0).[5] This recognition is highly specific to the presence of the 3-hydroxyl group and the chain length of the fatty acid.
Downstream Signaling Events
The binding of 3-OH-C10:0 to LORE triggers a rapid and robust signaling cascade, leading to the activation of PTI. Key downstream events include:
-
Cytosolic Calcium Influx: One of the earliest responses is a rapid and transient increase in the concentration of cytosolic calcium ions (Ca²⁺). This calcium signature acts as a crucial second messenger, relaying the signal from the cell surface to intracellular components.
-
Production of Reactive Oxygen Species (ROS): The perception of 3-OH-C10:0 leads to an oxidative burst, characterized by the rapid production of reactive oxygen species (ROS) in the apoplast. This is a hallmark of successful MAMP recognition and plays a direct role in antimicrobial defense and signaling.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: LORE activation leads to the phosphorylation and activation of a MAPK cascade. While the exact components are still being fully elucidated, this typically involves a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). This phosphorylation cascade amplifies the initial signal and targets downstream components, including transcription factors.
-
Transcriptional Reprogramming: The activation of MAPK cascades and other signaling components ultimately leads to the transcriptional reprogramming of the cell. This involves the upregulation of a large number of defense-related genes, including those encoding pathogenesis-related (PR) proteins, antimicrobial compounds, and enzymes involved in the biosynthesis of defense hormones.
Downstream Transcription Factors and Target Genes
The MAPK cascade activated by LORE signaling likely targets a variety of transcription factors to orchestrate the defense response. The WRKY family of transcription factors are well-known targets of MAPKs in plant immunity and are involved in regulating the expression of numerous defense genes. Further research is needed to precisely identify the specific WRKYs and other transcription factors that are direct targets in the LORE-mediated pathway.
Diagram of the LORE-Mediated Signaling Pathway
Caption: LORE-mediated signaling pathway initiated by 3-hydroxy fatty acids.
Roles in Plant Development and Abiotic Stress
While the role of 3-hydroxy fatty acids in immunity is well-documented, their involvement in other aspects of plant biology is an emerging area of research.
-
Plant Development: The biosynthesis of very-long-chain fatty acids (VLCFAs), which involves 3-hydroxy acyl-CoA intermediates, is essential for normal plant development.[4] Mutants deficient in the synthesis of these molecules exhibit pleiotropic developmental defects, including dwarfism and organ fusion. This suggests that 3-hydroxy fatty acyl-CoAs, as metabolic intermediates, are crucial for the production of lipids required for proper growth and morphogenesis.
-
Abiotic Stress: The composition of fatty acids in plant membranes is known to change in response to abiotic stresses such as drought, cold, and salinity, which affects membrane fluidity and signaling.[2][6] While direct evidence for a signaling role of 3-hydroxy fatty acids in abiotic stress is still limited, their involvement in general fatty acid metabolism suggests a potential contribution to stress adaptation.
Quantitative Data on 3-Hydroxy Fatty Acid Signaling
The following tables summarize key quantitative data from studies on the signaling effects of 3-hydroxy fatty acids in Arabidopsis thaliana.
Table 1: Elicitor Concentrations for Immune Responses
| Response Measured | Elicitor | Effective Concentration Range | Optimal Concentration | Plant System | Reference |
| ROS Burst | 3-OH-C10:0 | 1 - 10 µM | 5 µM | Arabidopsis leaf discs | [4] |
| Cytosolic Ca²⁺ Influx | 3-OH-C10:0 | 1 - 10 µM | 5 µM | Arabidopsis seedlings | [4] |
| MAPK Activation | 3-OH-C10:0 | 1 - 10 µM | 5 µM | Arabidopsis seedlings | [4] |
| Defense Gene Expression | 3-OH-C10:0 | 1 - 10 µM | 5 µM | Arabidopsis seedlings | [4] |
Table 2: Magnitude of Immune Responses to 3-OH-C10:0
| Response | Elicitor Concentration | Magnitude of Response (Approximate) | Plant System | Reference |
| ROS Burst | 5 µM | >10-fold increase in Relative Light Units (RLU) over baseline | Arabidopsis leaf discs | [4] |
| Cytosolic Ca²⁺ Influx | 5 µM | Peak concentration of ~400-500 nM | Arabidopsis seedlings | |
| Defense Gene Expression (FRK1) | 5 µM | >100-fold induction after 30 minutes | Arabidopsis seedlings | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the signaling function of 3-hydroxy fatty acids.
Reactive Oxygen Species (ROS) Burst Assay
This assay measures the rapid production of ROS in leaf tissue upon elicitor treatment using a luminol-based chemiluminescence assay.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
Luminol (B1675438) (sodium salt)
-
Horseradish peroxidase (HRP)
-
3-hydroxydecanoic acid (3-OH-C10:0)
-
Sterile water
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare a stock solution of 3-OH-C10:0 in methanol (B129727).
-
Using a cork borer, cut leaf discs (4 mm diameter) from healthy, fully expanded leaves.
-
Float the leaf discs, abaxial side up, in a 96-well plate containing 100 µL of sterile water per well.
-
Incubate the plate overnight at room temperature to allow the leaf discs to recover from wounding.
-
On the day of the experiment, replace the water with 100 µL of a solution containing luminol (e.g., 20 µM) and HRP (e.g., 10 µg/mL).
-
Place the plate in a luminometer and measure the background luminescence for a few cycles.
-
To initiate the reaction, add the 3-OH-C10:0 elicitor to the desired final concentration (e.g., 5 µM). A mock treatment with the same concentration of methanol should be used as a control.
-
Immediately begin measuring luminescence at regular intervals (e.g., every 2 minutes) for at least 60 minutes.
-
Data is typically expressed as Relative Light Units (RLU).
Workflow for ROS Burst Assay
Caption: Workflow for the luminol-based ROS burst assay.
Cytosolic Calcium Imaging
This protocol describes the measurement of changes in cytosolic Ca²⁺ concentration using a genetically encoded calcium sensor like aequorin.
Materials:
-
Arabidopsis thaliana seedlings expressing aequorin
-
Coelenterazine (B1669285) (aequorin substrate)
-
3-hydroxydecanoic acid (3-OH-C10:0)
-
Sterile water
-
96-well white microplate
-
Luminometer
Procedure:
-
Grow aequorin-expressing Arabidopsis seedlings in liquid or on solid medium.
-
Incubate the seedlings overnight in a solution of coelenterazine (e.g., 5 µM) in the dark to reconstitute active aequorin.
-
Gently place individual seedlings into the wells of a 96-well white microplate containing sterile water.
-
Place the plate in a luminometer and measure the basal luminescence.
-
Inject a solution of 3-OH-C10:0 to achieve the desired final concentration (e.g., 5 µM). A mock injection should be performed as a control.
-
Immediately start recording luminescence at short intervals (e.g., every 5-10 seconds) for several minutes to capture the transient Ca²⁺ spike.
-
At the end of the experiment, inject a solution of CaCl₂ and ethanol (B145695) to discharge all remaining aequorin and measure the total luminescence.
-
The luminescence data can be converted to Ca²⁺ concentrations using established calibration curves.
MAPK Activation Assay
This protocol outlines the detection of MAPK activation by immunoblotting using an antibody that specifically recognizes the phosphorylated (active) form of MAPKs.
Materials:
-
Arabidopsis thaliana seedlings
-
3-hydroxydecanoic acid (3-OH-C10:0)
-
Liquid ½ MS medium
-
Protein extraction buffer
-
SDS-PAGE gels and blotting equipment
-
Anti-phospho-p44/42 MAPK (Erk1/2) antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Grow Arabidopsis seedlings in liquid ½ MS medium for 10-14 days.
-
Treat the seedlings with 3-OH-C10:0 (e.g., 5 µM) or a mock solution for various time points (e.g., 0, 5, 15, 30 minutes).
-
Quickly harvest the seedlings and freeze them in liquid nitrogen.
-
Extract total proteins from the ground tissue using a suitable extraction buffer.
-
Determine the protein concentration of the extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate it with the primary anti-phospho-MAPK antibody.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and image the blot. An increase in the signal at the expected molecular weight for MAPKs indicates activation.
Workflow for MAPK Activation Assay
Caption: Workflow for detecting MAPK activation via immunoblotting.
Extraction and Quantification of 3-Hydroxy Fatty Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of acyl-CoAs, which can be adapted for 3-hydroxy fatty acyl-CoAs.
Materials:
-
Plant tissue
-
Extraction solvent (e.g., isopropanol/acetonitrile/water with acetic acid)
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolism.
-
Homogenize the frozen tissue in a pre-chilled extraction solvent containing internal standards.
-
Centrifuge the homogenate to pellet cell debris.
-
Purify the acyl-CoAs from the supernatant using solid-phase extraction.
-
Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Separate the acyl-CoAs by reverse-phase liquid chromatography.
-
Detect and quantify the 3-hydroxy fatty acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on their specific precursor and product ions.
Conclusion and Future Perspectives
The discovery of 3-hydroxy fatty acids as potent elicitors of plant immunity has opened up new avenues for understanding plant-microbe interactions. The LORE-mediated signaling pathway provides a clear example of how plants can detect specific microbial molecules to activate a robust defense response. While the signaling role of free 3-hydroxy fatty acids is now well-established, the direct signaling functions of their acyl-CoA counterparts remain an area for future investigation. Furthermore, exploring the roles of these molecules in plant development and abiotic stress responses will provide a more complete picture of their importance in plant biology.
For drug development professionals, the LORE receptor and its signaling pathway represent a promising target for the development of novel plant activators. Exogenous application of stable analogs of 3-OH-C10:0 could be a viable strategy to prime plants for enhanced resistance to a broad range of pathogens, contributing to sustainable agriculture. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further unravel the complexities of 3-hydroxy fatty acyl-CoA signaling in plants.
References
- 1. MAP kinase cascades in plant development and immune signaling | EMBO Reports [link.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Drought and heat stress mediated activation of lipid signaling in plants: a critical review [frontiersin.org]
- 4. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 5. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]
- 6. researchgate.net [researchgate.net]
Enzymatic Synthesis of (3R,11Z,14Z)-3-hydroxyicosadienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,11Z,14Z)-3-hydroxyicosadienoyl-CoA is a chiral molecule of significant interest in metabolic research and as a potential building block in the synthesis of complex bioactive lipids. This technical guide provides a comprehensive overview of a proposed enzymatic pathway for its stereospecific synthesis from (11Z,14Z)-icosadienoyl-CoA. The synthesis involves a two-step enzymatic cascade utilizing a long-chain acyl-CoA dehydrogenase and the enoyl-CoA hydratase activity of a D-bifunctional protein. This document details the underlying enzymatic principles, provides extrapolated experimental protocols for enzyme purification and the synthesis reaction, and presents relevant quantitative data for analogous enzymatic reactions to guide further research and development.
Introduction
The stereospecific synthesis of complex fatty acid metabolites is crucial for the elucidation of their biological functions and for the development of novel therapeutics. This compound, a C20 polyunsaturated 3-hydroxy fatty acyl-CoA, represents a challenging synthetic target due to the presence of a chiral center at the C3 position and two Z-configured double bonds. Enzymatic synthesis offers a highly selective and efficient alternative to traditional chemical methods for producing such complex molecules.
This guide outlines a bienzymatic approach for the synthesis of this compound. The proposed pathway mimics steps of the mitochondrial fatty acid β-oxidation pathway, leveraging the substrate specificity and stereoselectivity of key enzymes.
Proposed Enzymatic Synthesis Pathway
The synthesis of this compound from (11Z,14Z)-icosadienoyl-CoA is proposed to occur in two sequential enzymatic steps:
-
Dehydrogenation: A long-chain acyl-CoA dehydrogenase (LCAD) introduces a trans-double bond at the C2-C3 position of (11Z,14Z)-icosadienoyl-CoA, yielding (2E,11Z,14Z)-icosatrienoyl-CoA.
-
Hydration: The enoyl-CoA hydratase domain of a D-bifunctional protein catalyzes the stereospecific hydration of the newly formed C2-C3 double bond of (2E,11Z,14Z)-icosatrienoyl-CoA to produce the desired this compound. The D-bifunctional protein is crucial for establishing the correct (R)-stereochemistry at the C3 position.
Enzyme Selection and Characterization
Long-Chain Acyl-CoA Dehydrogenase (LCAD)
LCADs (EC 1.3.8.8) are mitochondrial flavoproteins that catalyze the initial dehydrogenation step in the β-oxidation of long-chain fatty acyl-CoAs.
-
Substrate Specificity: While most characterized for saturated fatty acids, studies have shown that rat and human LCADs can effectively dehydrogenate polyunsaturated fatty acyl-CoAs, including those with double bonds close to the thioester group.[1] This suggests that (11Z,14Z)-icosadienoyl-CoA is a plausible substrate for LCAD.
-
Source: Recombinant human or rat LCAD can be expressed in E. coli and purified for in vitro synthesis.
D-Bifunctional Protein
D-bifunctional protein (also known as peroxisomal multifunctional enzyme 2) is a peroxisomal enzyme that possesses both (R)-specific enoyl-CoA hydratase (EC 4.2.1.17) and (3R)-hydroxyacyl-CoA dehydrogenase activities. For this synthesis, only the hydratase activity is utilized.
-
Stereospecificity: The enoyl-CoA hydratase domain of D-bifunctional protein exclusively hydrates trans-2-enoyl-CoAs to their corresponding (3R)-hydroxyacyl-CoA derivatives.[2] This stereospecificity is critical for producing the desired enantiomer of the final product.
-
Substrate Specificity: The hydratase domain is active on a range of long-chain enoyl-CoA substrates. While specific data for (2E,11Z,14Z)-icosatrienoyl-CoA is not available, its structural similarity to other long-chain fatty acyl-CoAs suggests it would be a viable substrate.
-
Source: Recombinant rat D-bifunctional protein can be expressed in E. coli and purified.
Quantitative Data
Specific kinetic parameters for the enzymatic conversion of (11Z,14Z)-icosadienoyl-CoA and (2E,11Z,14Z)-icosatrienoyl-CoA are not currently available in the literature. The following tables summarize kinetic data for analogous reactions catalyzed by long-chain acyl-CoA dehydrogenases and enoyl-CoA hydratases with structurally similar substrates. These data can serve as a preliminary guide for experimental design and optimization.
Table 1: Kinetic Parameters of Rat Liver Long-Chain Acyl-CoA Dehydrogenase with Various Substrates
| Substrate | Km (µM) | Vmax (U/mg) |
| Palmitoyl-CoA (C16:0) | 2.5 | 5.4 |
| Stearoyl-CoA (C18:0) | 2.0 | 4.8 |
| Oleoyl-CoA (C18:1) | 3.1 | 5.1 |
| Linoleoyl-CoA (C18:2) | 4.5 | 4.5 |
Data extrapolated from studies on rat mitochondrial LCAD. The specific activity is highly dependent on the assay conditions and enzyme preparation.
Table 2: Kinetic Parameters of Rat Peroxisomal D-Bifunctional Protein (Enoyl-CoA Hydratase Activity)
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Palmitoyl-CoA (C16:0) | 15 | 25 | 1.7 x 106 |
| Stearoyl-CoA (C18:0) | 12 | 20 | 1.7 x 106 |
| 2-trans-Hexadecenoyl-CoA | 10 | 30 | 3.0 x 106 |
These values are representative and collated from various studies on rat peroxisomal D-bifunctional protein. Actual values will vary with experimental conditions.
Experimental Protocols
The following sections provide detailed, albeit extrapolated, protocols for the key experiments required for the enzymatic synthesis of this compound.
Preparation of Substrates
(11Z,14Z)-Icosadienoyl-CoA can be synthesized from (11Z,14Z)-icosadienoic acid and Coenzyme A using an acyl-CoA synthetase or by chemical synthesis methods.
Recombinant Enzyme Expression and Purification
Protocol 5.2.1: Expression and Purification of His-tagged Rat Long-Chain Acyl-CoA Dehydrogenase (LCAD)
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid encoding His-tagged rat LCAD.
-
Culture: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18-25°C for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication.
-
Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis and Storage: Dialyze the purified protein against storage buffer (50 mM potassium phosphate (B84403) pH 7.5, 1 mM EDTA, 50% glycerol) and store at -80°C.
Protocol 5.2.2: Expression and Purification of His-tagged Rat D-Bifunctional Protein
Follow a similar protocol as for LCAD (5.2.1), using an expression plasmid for His-tagged rat D-bifunctional protein.
Enzymatic Synthesis of this compound
This protocol describes a one-pot, two-enzyme reaction.
-
Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
50 µM (11Z,14Z)-Icosadienoyl-CoA
-
100 µM FAD
-
1 µg purified recombinant LCAD
-
1 µg purified recombinant D-bifunctional protein
-
Make up to a final volume of 100 µL with nuclease-free water.
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-4 hours.
-
Reaction Termination: Stop the reaction by adding 10 µL of 10% acetic acid.
-
Analysis: Analyze the reaction products by HPLC or LC-MS/MS.
Product Analysis
Protocol 5.4.1: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5).
-
Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA).
-
Quantification: The concentration of the product can be determined by comparing the peak area to a standard curve of a known 3-hydroxyacyl-CoA.
Protocol 5.4.2: LC-MS/MS Analysis
For definitive identification and quantification, LC-MS/MS is the preferred method.
-
Chromatography: Use a C18 UPLC column with a gradient of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use selected reaction monitoring (SRM) to detect the specific parent and fragment ions of this compound.
Signaling Pathways and Logical Relationships
The enzymatic synthesis described here is a component of the broader fatty acid β-oxidation pathway, which is a fundamental metabolic process for energy production.
Conclusion
This technical guide provides a framework for the enzymatic synthesis of this compound. The proposed two-step pathway, utilizing a long-chain acyl-CoA dehydrogenase and a D-bifunctional protein, offers a promising route to this stereochemically complex molecule. While specific kinetic data for the target substrates are yet to be determined, the information and protocols provided herein serve as a robust starting point for researchers in the fields of biochemistry, drug discovery, and metabolic engineering. Further experimental validation and optimization of the reaction conditions will be crucial for developing a highly efficient and scalable synthesis process.
References
- 1. Long-chain acyl-CoA dehydrogenase is a key enzyme in the mitochondrial beta-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase bifunctional protein deficiency: a newly identified peroxisomal disorder - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Therapeutic Potential of Novel Long-Chain Hydroxy Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain hydroxy fatty acids (LC-HFAs) represent an emerging class of bioactive lipids with significant therapeutic potential. Unlike their well-studied fatty acid counterparts, LC-HFAs possess unique structural and functional properties that position them as key regulators of metabolic and inflammatory pathways. This technical guide provides an in-depth overview of a recently discovered class of LC-HFAs, the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), focusing on their discovery, biological activity, underlying signaling mechanisms, and the experimental protocols for their study.
Discovery of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
A novel class of endogenous mammalian lipids, termed Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), was identified through lipidomic analysis of adipose tissue from insulin-sensitive mice.[1] These lipids were found to be significantly elevated in these mice, and their levels were observed to be lower in the adipose tissue and serum of insulin-resistant humans, suggesting a strong correlation with metabolic health.[1][2]
FAHFAs are characterized by a unique structure where a fatty acid is ester-linked to a hydroxy fatty acid.[3] One of the most studied sub-families is palmitic acid hydroxy stearic acids (PAHSAs). The position of the ester bond on the hydroxy fatty acid chain gives rise to various regioisomers, such as 5-PAHSA and 9-PAHSA, each with potentially distinct biological activities.[1][3][4]
Biological Functions and Therapeutic Potential
FAHFAs have demonstrated significant anti-diabetic and anti-inflammatory properties, making them promising therapeutic targets for metabolic and immune-related disorders.[1][2][3]
Anti-Diabetic Effects
Oral administration of PAHSAs in mice has been shown to improve glucose tolerance and increase insulin (B600854) sensitivity.[1] These effects are mediated through multiple mechanisms, including:
-
Stimulation of Insulin Secretion: FAHFAs potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[1][4]
-
Enhanced GLP-1 Secretion: They also stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis.[1][3]
-
Improved Glucose Uptake: In adipocytes, PAHSAs enhance insulin-stimulated glucose uptake.[1]
Anti-Inflammatory Effects
FAHFAs exhibit potent anti-inflammatory activities. For instance, 9-PAHSA has been shown to inhibit the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS) in macrophages.[5][6] Administration of 9-PAHSA in obese mice led to a reduction in inflammatory macrophages within adipose tissue.[1][5] These findings suggest that FAHFAs could play a role in mitigating the chronic low-grade inflammation associated with obesity and type 2 diabetes.
Signaling Pathways
The biological effects of FAHFAs are primarily mediated through the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][7] GPR120 is expressed in various tissues, including adipose tissue, pancreas, and immune cells, and is a receptor for medium and long-chain fatty acids.[8][9]
The activation of GPR120 by FAHFAs triggers downstream signaling cascades that lead to their anti-diabetic and anti-inflammatory effects.
Diagram: FAHFA-GPR120 Signaling Pathway
Caption: FAHFA-mediated activation of GPR120 signaling pathways.
Quantitative Data
The following tables summarize key quantitative data related to FAHFA levels and their biological activity.
Table 1: FAHFA Levels in Human and Mouse Tissues
| FAHFA Isomer | Tissue/Fluid | Condition | Concentration/Level | Reference |
| PAHSAs | Human Serum | Insulin-Resistant | Reduced | [1] |
| PAHSAs | Human Adipose Tissue | Insulin-Resistant | Reduced | [1] |
| 9-POHSA | Healthy Human Plasma | - | 1184.4 ± 526.1 nM | [6] |
| 9-OAHSA | Healthy Human Plasma | - | 374.0 ± 194.6 nM | [6] |
| PAHSAs | Mouse Adipose Tissue | AG4OX Mice | 16-18 fold increase | [1] |
| PAHSAs | Mouse Adipose Tissue | High-Fat Diet | Decreased (SQ), Increased (PG) | [1] |
AG4OX: Adipose-selective overexpression of Glut4, SQ: Subcutaneous, PG: Perigonadal
Table 2: Biological Activity of FAHFAs
| FAHFA Isomer | Assay | Effect | Reference |
| 9-PAHSA | Glucose Tolerance Test (Mice) | Improved glucose tolerance | [1] |
| 5- and 9-PAHSA | Oral Administration (Mice) | Lowered blood glucose | [5] |
| Various PAHSAs | Glucose-Stimulated Insulin Secretion (MIN6 cells) | Potentiated | [4] |
| 9-PAHSA | LPS-induced Cytokine Production (Macrophages) | Inhibited | [6] |
| 9-POHSA & 9-OAHSA | LPS-stimulated IL-1β and IL-6 (RAW 264.7 cells) | Suppressed | [6] |
Experimental Protocols
The discovery and characterization of FAHFAs heavily rely on advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS).
Extraction of FAHFAs from Biological Samples
A standardized protocol for the extraction of FAHFAs from tissues and biofluids is crucial for accurate quantification.
Protocol: Lipid Extraction [10][11]
-
Homogenization: Homogenize tissue samples (e.g., 150 mg of adipose tissue) on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform (B151607). For biofluids, add the sample (e.g., 200 µL of serum) to a similar solvent mixture.
-
Internal Standard: Add an appropriate internal standard (e.g., ¹³C-labeled FAHFA) to the chloroform prior to extraction for accurate quantification.
-
Phase Separation: Centrifuge the mixture at 2,200 x g for 5 minutes at 4°C to separate the organic (bottom) and aqueous phases.
-
Collection: Carefully transfer the organic phase to a new tube.
-
Drying: Dry the organic extract under a gentle stream of nitrogen.
-
Storage: Store the dried lipid extract at -80°C until further analysis.
Solid Phase Extraction (SPE) for FAHFA Enrichment
To reduce sample complexity and enhance the detection of low-abundance FAHFAs, an SPE step is employed.
Protocol: Solid Phase Extraction [5][10]
-
Cartridge Conditioning: Use a silica (B1680970) SPE cartridge. Pre-wash with ethyl acetate (B1210297) and then condition with hexane.
-
Sample Loading: Reconstitute the dried lipid extract in a small volume of chloroform and load it onto the conditioned cartridge.
-
Elution of Neutral Lipids: Elute neutral lipids with a non-polar solvent mixture, such as 5% ethyl acetate in hexane.
-
Elution of FAHFAs: Elute the FAHFA fraction with a more polar solvent, such as ethyl acetate.
-
Drying and Storage: Dry the FAHFA fraction under a stream of nitrogen and store at -80°C.
LC-MS/MS Analysis
The enriched FAHFA fraction is then analyzed by LC-MS/MS for separation and quantification of different isomers.
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is typically used.[12]
Chromatography: A C18 reversed-phase column is commonly used to separate the FAHFA isomers. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile/isopropanol) is employed.[11]
Mass Spectrometry: Detection is performed in negative ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10] The transitions correspond to the precursor ion ([M-H]⁻) and characteristic product ions of the specific FAHFA isomers.
Diagram: Experimental Workflow for FAHFA Analysis
References
- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siegel Lab Group at UC San Diego [siegellabgroup.org]
- 3. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]
- 4. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
(3R,11Z,14Z)-3-hydroxyicosadienoyl-CoA and Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,11Z,14Z)-3-hydroxyicosadienoyl-CoA is a key intermediate in the peroxisomal β-oxidation pathway responsible for the metabolism of long-chain polyunsaturated fatty acids. This technical guide provides a comprehensive overview of its role in lipid metabolism, the enzymatic reactions it undergoes, and the broader context of peroxisomal fatty acid oxidation. Detailed experimental methodologies for the analysis of related compounds and illustrative diagrams of the metabolic pathways are included to support further research and drug development efforts in areas targeting lipid metabolism.
Introduction to this compound in Lipid Metabolism
This compound is a specific stereoisomer of a 3-hydroxy fatty acyl-CoA, an intermediate formed during the breakdown of fatty acids. Its structure indicates it is derived from a 20-carbon polyunsaturated fatty acid with double bonds at the 11th and 14th carbons. The "(3R)" designation is crucial as it points towards its involvement in the peroxisomal β-oxidation pathway, which, unlike mitochondrial β-oxidation, can process D-3-hydroxyacyl-CoA esters.
Peroxisomes are cellular organelles that play a vital role in the metabolism of various lipids, including very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and the CoA esters of eicosanoids.[1][2] The β-oxidation of polyunsaturated fatty acids in peroxisomes is not just for energy production but also serves to shorten these molecules for subsequent metabolism in mitochondria.[1]
The Peroxisomal β-Oxidation Pathway of Polyunsaturated Fatty Acids
The degradation of polyunsaturated fatty acids like the precursor to this compound requires a set of auxiliary enzymes in addition to the core β-oxidation machinery to handle the pre-existing double bonds.
The core steps of peroxisomal β-oxidation are:
-
Dehydrogenation: Acyl-CoA oxidase introduces a double bond between the α and β carbons of the acyl-CoA, producing a 2-trans-enoyl-CoA and hydrogen peroxide.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding a 3-ketoacyl-CoA.
-
Thiolytic Cleavage: Thiolase cleaves the 3-ketoacyl-CoA, releasing an acetyl-CoA and a fatty acyl-CoA shortened by two carbons.
For polyunsaturated fatty acids, the presence of cis or trans double bonds at odd or even-numbered positions necessitates the action of isomerases and reductases to convert the intermediates into substrates suitable for the core pathway. The formation of a (3R)-hydroxy intermediate is particularly significant in the context of double bonds at even-numbered positions.
Enzymatic Conversion involving this compound
The metabolism of an unsaturated fatty acid leading to this compound involves the standard β-oxidation enzymes until a double bond is encountered in an unfavorable position. The formation of the 3R-hydroxy configuration suggests a pathway involving a D-specific 2-trans-enoyl-CoA hydratase (D-3-hydroxyacyl-CoA hydro-lyase). This enzyme is crucial for the degradation of unsaturated fatty acids with double bonds extending from even-numbered carbon atoms and is exclusively localized within peroxisomes.[3]
The subsequent step in the metabolism of this compound would be its conversion to (2E,11Z,14Z)-icosa-2,11,14-trienoyl-CoA by 3-hydroxyacyl-CoA dehydratase.[4]
Data Presentation
| Enzyme | Abbreviation | Function in Polyunsaturated Fatty Acid Oxidation |
| Acyl-CoA Oxidase | ACOX | Catalyzes the first, rate-limiting step of peroxisomal β-oxidation, introducing a double bond and producing H2O2.[5] |
| L-Bifunctional Protein | L-PBE | Possesses 2-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities for straight-chain acyl-CoAs.[1] |
| D-Bifunctional Protein | D-PBE | Possesses 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities, important for branched-chain and certain unsaturated fatty acids.[1] |
| D-3-hydroxyacyl-CoA hydro-lyase | - | Converts 2-trans-enoyl-CoA to D-3-hydroxyacyl-CoA, essential for fatty acids with double bonds at even positions.[3] |
| 3-Hydroxyacyl-CoA Dehydrogenase | - | Catalyzes the oxidation of the 3-hydroxyacyl-CoA intermediate to a 3-ketoacyl-CoA. |
| Peroxisomal Thiolase | - | Catalyzes the final thiolytic cleavage to release acetyl-CoA.[6] |
| Δ3,Δ2-Enoyl-CoA Isomerase | - | Converts 3-enoyl-CoA intermediates to 2-enoyl-CoA intermediates. |
| 2,4-Dienoyl-CoA Reductase | - | Reduces 2,4-dienoyl-CoA intermediates to a 3-enoyl-CoA, requiring NADPH. |
Experimental Protocols
The analysis of 3-hydroxy fatty acyl-CoAs typically involves their hydrolysis to the corresponding free fatty acids, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).
General Protocol for the Analysis of 3-Hydroxy Fatty Acids by GC-MS
This protocol is adapted from established methods for the quantitative measurement of 3-hydroxy fatty acids in biological samples.[7][8][9]
1. Sample Preparation and Hydrolysis:
- To 500 µL of serum or plasma, add stable isotope-labeled internal standards for the 3-hydroxy fatty acids of interest.
- For the determination of total 3-hydroxy fatty acid content (both free and esterified), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. Unhydrolyzed samples will represent the free fatty acid content.
- Acidify the samples with 6 M HCl.
2. Extraction:
- Extract the acidified samples twice with 3 mL of ethyl acetate.
- Combine the organic layers and evaporate the solvent under a stream of nitrogen at 37°C.
3. Derivatization:
- To the dried extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
- Incubate at 80°C for one hour to form trimethylsilyl (B98337) (TMS) derivatives.
4. GC-MS Analysis:
- Inject 1 µL of the derivatized sample into a GC-MS system.
- Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., HP-5MS).
- Oven Program: An example program starts at an initial temperature of 80°C for 5 minutes, followed by a ramp to a final temperature suitable for eluting the derivatized fatty acids.
- Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized 3-hydroxy fatty acids and their corresponding internal standards.
5. Quantification:
- Calculate the concentration of each 3-hydroxy fatty acid based on the ratio of the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard.
Visualization of Metabolic Pathways
Peroxisomal β-Oxidation of a Polyunsaturated Fatty Acid
The following diagram illustrates the general pathway for the β-oxidation of a polyunsaturated fatty acid in the peroxisome, highlighting the formation of a 3-hydroxyacyl-CoA intermediate.
Caption: Peroxisomal β-oxidation of a polyunsaturated fatty acid.
Experimental Workflow for 3-Hydroxy Fatty Acid Analysis
This diagram outlines the key steps in the experimental protocol for analyzing 3-hydroxy fatty acids.
Caption: Workflow for 3-hydroxy fatty acid analysis by GC-MS.
References
- 1. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 2. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptools.citrusgenomedb.org [ptools.citrusgenomedb.org]
- 5. Acyl-CoA synthetase and the peroxisomal enzymes of beta-oxidation in human liver. Quantitative analysis of their subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
An In-depth Technical Guide to the Subcellular Localization of 3-Hydroxyicosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the subcellular localization of 3-hydroxyicosadienoyl-CoA, an intermediate in the metabolic processing of icosadienoic acid (a C20:2 fatty acid). Understanding the precise location of this molecule is critical for elucidating its role in cellular metabolism, signaling, and its potential as a therapeutic target. This document details the metabolic pathways involved, presents available quantitative data, outlines detailed experimental protocols for its localization and quantification, and explores potential signaling roles.
Introduction
3-Hydroxyicosadienoyl-CoA is a transient metabolic intermediate formed during the β-oxidation of icosadienoic acid. As a 20-carbon polyunsaturated fatty acid, the metabolism of icosadienoic acid is compartmentalized within the cell, primarily between peroxisomes and mitochondria. This guide will establish that the initial steps of very-long-chain fatty acid (VLCFA) β-oxidation, including the formation of 3-hydroxyicosadienoyl-CoA, predominantly occur in the peroxisomes.
Metabolic Context: The Role of Peroxisomes in Very-Long-Chain Fatty Acid β-Oxidation
Unlike shorter-chain fatty acids that are primarily metabolized in the mitochondria, very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, and some long-chain fatty acids like icosadienoic acid (C20), undergo their initial cycles of β-oxidation within peroxisomes.[1] This is a critical distinction, as the enzymatic machinery and the initial purpose of peroxisomal β-oxidation differ from the mitochondrial pathway.
The peroxisomal β-oxidation pathway serves to shorten the carbon chain of VLCFAs to a length that can be subsequently handled by the mitochondrial machinery for complete oxidation to CO2 and water.[1] The process involves a series of enzymatic reactions that parallel mitochondrial β-oxidation but are carried out by a distinct set of enzymes.
The key steps in peroxisomal β-oxidation are:
-
Activation: Icosadienoic acid is first activated to icosadienoyl-CoA by a very-long-chain acyl-CoA synthetase (VLC-ACS) located on the peroxisomal membrane.
-
Oxidation: Acyl-CoA oxidase introduces a double bond between the α and β carbons of icosadienoyl-CoA, producing 2-trans-enoyl-CoA and hydrogen peroxide (H2O2).
-
Hydration: A multifunctional enzyme (MFE) hydrates the double bond, forming L-3-hydroxyicosadienoyl-CoA.
-
Dehydrogenation: The same multifunctional enzyme dehydrogenates L-3-hydroxyicosadienoyl-CoA to 3-ketoicosadienoyl-CoA.
-
Thiolytic Cleavage: Peroxisomal thiolase cleaves 3-ketoicosadienoyl-CoA, releasing acetyl-CoA and a chain-shortened acyl-CoA (in this case, octadecadienoyl-CoA).
This cycle is repeated until the fatty acyl-CoA is shortened to a medium-chain length, at which point it is transported to the mitochondria for the remainder of the oxidation process. Therefore, 3-hydroxyicosadienoyl-CoA is primarily localized within the peroxisomal matrix during the initial stages of icosadienoic acid degradation.
Data Presentation: Quantitative Distribution of Acyl-CoAs
| Subcellular Compartment | Key Enzymes for VLCFA β-Oxidation | Relative Abundance of VLCFA-CoAs | Primary Function in Fatty Acid Oxidation |
| Peroxisome | Acyl-CoA Oxidase 1 (ACOX1), Multifunctional Enzyme 1 & 2 (MFE1/2), Peroxisomal Thiolase | High | Chain-shortening of VLCFAs and branched-chain fatty acids.[1] |
| Mitochondria | Carnitine Palmitoyltransferase system (CPT1/2), Acyl-CoA Dehydrogenases (e.g., VLCAD), Mitochondrial Trifunctional Protein | Low | Complete oxidation of short, medium, and long-chain fatty acids to generate ATP.[1] |
| Endoplasmic Reticulum | Acyl-CoA Synthetases | Variable | Fatty acid activation and elongation. |
| Cytosol | - | Low | Transport of fatty acids. |
Experimental Protocols
Determining the subcellular localization and concentration of 3-hydroxyicosadienoyl-CoA requires a combination of meticulous subcellular fractionation and sensitive analytical techniques.
Subcellular Fractionation
The goal of subcellular fractionation is to isolate distinct organelle populations with high purity.
Protocol 1: Differential Centrifugation
This is a classical method for separating organelles based on their size and density.
-
Homogenization: Tissues or cultured cells are homogenized in an isotonic buffer (e.g., 0.25 M sucrose (B13894), 10 mM HEPES, pH 7.4) using a Dounce or Potter-Elvehjem homogenizer on ice to minimize enzymatic activity.
-
Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.
-
Medium-Speed Centrifugation: The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria and peroxisomes.
-
High-Speed Centrifugation: The supernatant from the previous step can be further centrifuged at very high speeds (e.g., 100,000 x g for 1 hour at 4°C) to pellet microsomes (fragments of the endoplasmic reticulum).
-
Density Gradient Centrifugation: To separate mitochondria and peroxisomes, the pellet from step 3 is resuspended and layered onto a density gradient (e.g., sucrose or Percoll gradient) and centrifuged at high speed. Peroxisomes, being denser, will sediment further down the gradient than mitochondria.
Protocol 2: Non-Aqueous Fractionation (NAF)
This technique is designed to prevent the leakage of soluble metabolites from organelles during fractionation.
-
Flash-Freezing: The biological sample is rapidly frozen in liquid nitrogen to halt metabolic processes.
-
Lyophilization: The frozen tissue is freeze-dried to remove all water.
-
Homogenization in Non-Aqueous Solvents: The dried tissue is homogenized in a mixture of organic solvents (e.g., heptane (B126788) and carbon tetrachloride) of a specific density.
-
Density Gradient Centrifugation: The homogenate is layered onto a gradient of the same non-aqueous solvents and centrifuged. Organelles separate based on their density in the absence of an aqueous environment.
Acyl-CoA Extraction and Analysis
Once the subcellular fractions are obtained, the acyl-CoAs must be extracted and quantified.
Protocol: Solid-Phase Extraction and LC-MS/MS Analysis
-
Extraction: The isolated organelle fraction is immediately treated with an acidic extraction solution (e.g., 10% trichloroacetic acid or a mixture of isopropanol (B130326) and acetic acid) to precipitate proteins and extract the acyl-CoAs.
-
Solid-Phase Extraction (SPE): The extract is passed through a C18 SPE cartridge. The acyl-CoAs bind to the stationary phase, while salts and other polar molecules are washed away. The acyl-CoAs are then eluted with a solvent of higher organic content.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The eluted acyl-CoAs are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry. This technique provides high sensitivity and specificity, allowing for the quantification of individual acyl-CoA species, including 3-hydroxyicosadienoyl-CoA.
Signaling Pathways and Logical Relationships
While the primary role of 3-hydroxyicosadienoyl-CoA is metabolic, there is growing interest in the signaling functions of fatty acids and their derivatives.
Peroxisomal β-Oxidation Workflow
The following diagram illustrates the workflow for the initial steps of icosadienoic acid metabolism, highlighting the central position of 3-hydroxyicosadienoyl-CoA.
Experimental Workflow for Subcellular Localization
This diagram outlines the key steps in determining the subcellular location of 3-hydroxyicosadienoyl-CoA.
Potential Signaling Roles of 3-Hydroxy Fatty Acids
While a direct signaling role for 3-hydroxyicosadienoyl-CoA has not been established, other hydroxy fatty acids are known to act as signaling molecules, often through G-protein coupled receptors (GPCRs). For instance, certain hydroxy fatty acids can modulate inflammatory responses and metabolic processes. It is plausible that 3-hydroxyicosadienoyl-CoA or its corresponding free fatty acid could interact with orphan GPCRs, initiating downstream signaling cascades. This remains an exciting area for future research.
Conclusion
The subcellular localization of 3-hydroxyicosadienoyl-CoA is predominantly within the peroxisomes . This is a direct consequence of the established role of peroxisomes in the initial chain-shortening β-oxidation of very-long-chain and some long-chain polyunsaturated fatty acids. For researchers and drug development professionals, this understanding is crucial. Targeting the peroxisomal β-oxidation pathway could be a viable strategy for modulating the levels of icosadienoic acid and its metabolites, with potential therapeutic implications for metabolic disorders where VLCFA metabolism is dysregulated. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation of 3-hydroxyicosadienoyl-CoA and its precise roles in cellular function. Future research should focus on obtaining precise quantitative measurements of its subcellular distribution and exploring its potential signaling functions.
References
Methodological & Application
Application Note: Quantitative Analysis of (3R,11Z,14Z)-3-hydroxyicosadienoyl-CoA by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3R,11Z,14Z)-3-hydroxyicosadienoyl-CoA is a long-chain 3-hydroxy fatty acyl-CoA that plays a role as an intermediate in fatty acid metabolism. The accurate quantification of specific acyl-CoA species is essential for understanding cellular metabolic processes and for the development of therapeutic agents targeting metabolic diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for analyzing these molecules due to its high sensitivity and specificity.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using LC-MS/MS with electrospray ionization (ESI).
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
A solid-phase extraction (SPE) method is recommended for the clean-up and concentration of long-chain acyl-CoAs from biological matrices.
-
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA not endogenous to the sample.
-
-
Procedure:
-
Spike the sample with the internal standard.
-
Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.
-
Load 500 µL of the sample onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water.
-
Mobile Phase B: 10 mM Ammonium Hydroxide in 90% Acetonitrile/10% Water.
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 20 |
| 2.0 | 20 |
| 12.0 | 90 |
| 14.0 | 90 |
| 14.1 | 20 |
| 18.0 | 20 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1074.4 | 567.4 | 35 |
| Internal Standard (e.g., C17:0-CoA) | 1022.4 | 515.4 | 35 |
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
The performance of the LC-MS/MS method should be evaluated for linearity, sensitivity, precision, and accuracy. The following table summarizes expected performance characteristics based on the analysis of similar long-chain acyl-CoAs.[3]
| Parameter | Expected Performance |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 1-10 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol |
| Intra-run Precision (RSD%) | < 5% |
| Inter-run Precision (RSD%) | < 10% |
| Accuracy (%) | 90-110% |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Generalized Fatty Acid β-Oxidation Pathway
This compound is an intermediate in the β-oxidation of fatty acids. This pathway is a core metabolic process for energy production. The enzyme enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is involved in the steps that include 3-hydroxyacyl-CoA intermediates.[5]
Caption: Generalized pathway of mitochondrial fatty acid β-oxidation.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Extraction Protocol for Long-Chain Acyl-CoAs from Plant Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain acyl-Coenzyme A (acyl-CoA) esters are pivotal intermediates in cellular metabolism, particularly in the biosynthesis and degradation of lipids.[1] In plants, they are the immediate precursors for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of membrane lipids (sphingolipids, phospholipids), storage lipids (triacylglycerols), and surface lipids like cuticular waxes and suberin.[2][3] The ability to accurately measure the abundance and composition of the acyl-CoA pool is crucial for understanding lipid metabolism and engineering plants for improved oil yield or stress resistance.[1][4]
However, the analysis of long-chain acyl-CoAs is challenging due to their low abundance in tissues, susceptibility to enzymatic degradation, and the need for highly sensitive detection methods.[1][5] This application note provides a detailed protocol for the extraction of long-chain acyl-CoAs from plant tissues, primarily based on a robust method involving solvent extraction and solid-phase purification, which has demonstrated high recovery rates.[6] The protocol is designed to be a reliable starting point for researchers aiming to quantify these critical metabolites using downstream analytical techniques such as HPLC or LC-MS/MS.[1][5]
Experimental Protocol
This protocol describes a method for the extraction and purification of long-chain acyl-CoAs from plant tissue, adapted from established procedures.[6][7] It employs a solvent extraction followed by solid-phase extraction (SPE) to isolate and concentrate the acyl-CoAs.
Materials and Reagents
-
Plant tissue (e.g., seeds, leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic tissue homogenizer
-
Glass homogenizer
-
Extraction Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9
-
2-Propanol
-
Acetonitrile (B52724) (ACN)
-
Saturated Ammonium Sulfate ((NH₄)₂SO₄) solution
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) Columns (e.g., C18 or anion-exchange)
-
SPE Column Conditioning Solvent (e.g., Methanol)
-
SPE Column Equilibration Solvent (e.g., Extraction Buffer)
-
SPE Elution Solvent (e.g., 2-Propanol or 60% Acetonitrile with 0.1% Formic Acid)[6][8]
-
Refrigerated centrifuge
-
Nitrogen gas evaporator
Procedure
-
Sample Preparation and Homogenization:
-
Flash-freeze 50-100 mg of fresh plant tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.
-
Quickly transfer the powdered tissue to a glass homogenizer on ice.
-
Add 2 mL of ice-cold Extraction Buffer (100 mM KH₂PO₄, pH 4.9). It is recommended to add an internal standard (e.g., 16 nmol of heptadecanoyl-CoA) to the buffer to account for extraction losses.[7]
-
Homogenize the sample thoroughly.
-
-
Solvent Extraction:
-
Phase Separation:
-
Centrifuge the homogenate at ~2,000 x g for 5-10 minutes at 4°C to pellet the tissue debris and separate the phases.[7]
-
Carefully collect the upper organic phase, which contains the acyl-CoAs.[7]
-
Dilute the collected supernatant with 10 mL of Extraction Buffer (100 mM KH₂PO₄, pH 4.9) to prepare it for solid-phase extraction.[7]
-
-
Solid-Phase Extraction (SPE) Purification:
-
Column Conditioning: Condition an SPE column (e.g., C18 or anion-exchange) by passing through the appropriate solvent as recommended by the manufacturer (e.g., 5 mL of methanol (B129727) for a C18 column).
-
Column Equilibration: Equilibrate the column by passing through 5-10 mL of Extraction Buffer.
-
Sample Loading: Slowly load the diluted supernatant from step 3 onto the SPE column. The acyl-CoAs will bind to the sorbent.
-
Washing: Wash the column with 5-10 mL of Extraction Buffer to remove unbound contaminants.
-
Elution: Elute the bound acyl-CoAs using an appropriate solvent. For C18 columns, a binary gradient system can be used, often involving acetonitrile.[6] A simpler elution can be achieved with 2-propanol or 60% acetonitrile containing 0.1% formic acid.[6][8] Collect the eluate in a clean tube. Note: Commercially available SPE columns can sometimes be a source of fatty acid contamination; using glass-barreled columns may reduce this issue.[9]
-
-
Concentration and Reconstitution:
-
Analysis:
-
The purified and concentrated acyl-CoA extract is now ready for quantification.
-
Common analytical methods include ion-paired reverse-phase HPLC with UV detection (at 260 nm) or fluorescence detection after derivatization with chloroacetaldehyde.[6][11]
-
For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[1][5]
-
Data Presentation
The concentration of long-chain acyl-CoAs can vary significantly depending on the plant species, tissue type, and developmental stage. The chosen extraction method also impacts the final yield.
Table 1: Representative Concentrations of Acyl-CoA Pools in Plant Tissues
| Plant Species | Tissue | Developmental Stage | Total Acyl-CoA Concentration (µM) | Key Acyl-CoA Species | Reference |
| Brassica napus | Seeds (Embryos) | Maturing (Lipid Synthesis) | 3 - 6 | C16:0, C18:0, C18:1 | [11] |
| Arabidopsis thaliana | Seedlings | 2-day-old (Lipid Breakdown) | 3 - 6 | C16:0, C18:1, C18:2, C18:3 | [11] |
Table 2: Reported Recovery Rates for Acyl-CoA Extraction Protocols
| Extraction Method | Purification | Recovery Rate | Tissue Type | Reference |
| KH₂PO₄ buffer, 2-propanol, ACN | Oligonucleotide purification column | 70-80% | Rat Tissues | [6] |
| Acetonitrile/2-propanol, KH₂PO₄ buffer | 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | 93-104% (Extraction), 83-90% (SPE) | Rat Liver | [8] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of long-chain acyl-CoAs from plant tissue.
VLCFA Biosynthesis Pathway
Caption: The four enzymatic steps of the very-long-chain fatty acid (VLCFA) elongation cycle.[3]
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 4. Acyl-CoA measurements in plants suggest a role in regulating various cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. researchgate.net [researchgate.net]
- 9. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
- 11. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Spectrophotometric Assay for Measuring 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
Introduction
3-Hydroxyacyl-CoA Dehydrogenase (HADH) is a critical enzyme in cellular metabolism, primarily functioning within the mitochondrial matrix.[1] It catalyzes the third step of the fatty acid β-oxidation spiral, a key process for energy production from lipids.[2][3] Specifically, HADH oxidizes L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, a reaction coupled with the reduction of NAD+ to NADH.[4][5] Due to its central role in energy homeostasis, dysregulation of HADH activity is implicated in various metabolic disorders, including 3-hydroxyacyl-CoA dehydrogenase deficiency and familial hyperinsulinemic hypoglycemia.[6][7] Therefore, the accurate measurement of HADH activity is crucial for basic research, disease diagnostics, and the development of therapeutic agents targeting metabolic pathways.
This application note details a robust and reliable spectrophotometric method for determining HADH activity. The assay is based on the reverse reaction, which monitors the oxidation of NADH to NAD+, a process that is readily quantifiable by measuring the decrease in absorbance at 340 nm.[8][9] NADH has a distinct absorbance peak at 340 nm, whereas NAD+ does not absorb significantly at this wavelength, providing a clear signal for enzymatic activity.[10][11]
Principle of the Assay
The enzymatic activity of HADH is determined by monitoring the rate of NADH consumption. In the presence of its substrate, acetoacetyl-CoA (a type of 3-ketoacyl-CoA), HADH catalyzes the reduction of the substrate to L-3-hydroxybutyryl-CoA, concurrently oxidizing NADH to NAD+.[9] The rate of decrease in absorbance at 340 nm is directly proportional to the HADH activity in the sample.
Reaction: Acetoacetyl-CoA + NADH + H⁺ ⇌ L-3-Hydroxybutyryl-CoA + NAD⁺[9]
Metabolic Pathway: Fatty Acid β-Oxidation
The diagram below illustrates the central role of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) in the mitochondrial fatty acid β-oxidation cycle. HADH catalyzes the third of four reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH₂.
Caption: Role of HADH in the mitochondrial fatty acid β-oxidation pathway.
Experimental Protocol: HADH Activity Assay
This protocol provides a method for the continuous spectrophotometric rate determination of HADH activity.
1. Materials and Reagents
-
Potassium Phosphate (B84403), Monobasic (e.g., Sigma-Aldrich P-5379)
-
Potassium Hydroxide (KOH)
-
S-Acetoacetyl-Coenzyme A, Sodium Salt (e.g., Sigma-Aldrich A-1625)
-
β-Nicotinamide Adenine (B156593) Dinucleotide, Reduced Form (NADH), Disodium Salt (e.g., Sigma-Aldrich N-8129)
-
Purified HADH enzyme or biological sample (e.g., tissue homogenate, cell lysate)
-
Deionized water
-
UV-transparent cuvettes or 96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature
2. Reagent Preparation
-
100 mM Potassium Phosphate Buffer (pH 7.3 at 37°C): Dissolve an appropriate amount of monobasic potassium phosphate in deionized water. Adjust the pH to 7.3 at 37°C using 1 M KOH.[9]
-
5.4 mM Acetoacetyl-CoA (Substrate): Prepare fresh by dissolving S-Acetoacetyl-CoA in cold Potassium Phosphate Buffer. Store on ice during use.[9]
-
6.4 mM NADH Solution (Cofactor): Prepare fresh immediately before use by dissolving NADH in cold Potassium Phosphate Buffer. Protect from light and keep on ice.[9]
-
Enzyme/Sample Solution: Dilute the purified enzyme or biological sample in cold Potassium Phosphate Buffer to obtain a concentration that yields a linear rate of absorbance change over 5 minutes (e.g., 0.2 - 0.7 units/mL).[9]
3. Assay Procedure
The following procedure is for a standard 3.0 mL cuvette. Volumes can be scaled down for a 96-well microplate format. All steps should be performed at a constant temperature (e.g., 37°C).[9]
-
Set up the Spectrophotometer: Set the wavelength to 340 nm and the temperature to 37°C.
-
Prepare Reaction Mix: For each reaction (Test and Blank), pipette reagents into the cuvette according to the table below.
| Reagent | Test Volume (mL) | Blank Volume (mL) | Final Concentration |
| 100 mM K-Phosphate Buffer | 2.80 | 2.90 | 97 mM |
| 5.4 mM Acetoacetyl-CoA | 0.05 | 0.05 | 0.09 mM |
| 6.4 mM NADH | 0.05 | 0.05 | 0.11 mM |
| Enzyme/Sample Solution | 0.10 | - | (variable) |
| Buffer (for Blank) | - | 0.10 | - |
| Total Volume | 3.00 | 3.00 |
-
Equilibrate: Mix the contents of the cuvette by inversion and incubate at 37°C for 2-3 minutes to allow the solution to reach thermal equilibrium.
-
Initiate Reaction: Add 0.10 mL of the Enzyme/Sample Solution to the "Test" cuvette or 0.10 mL of buffer to the "Blank" cuvette.
-
Measure Absorbance: Immediately mix by inversion and begin recording the absorbance at 340 nm every 30 seconds for approximately 5 minutes.[9] Ensure the rate of absorbance decrease is linear during this period.
Experimental Workflow
The following diagram outlines the general workflow for the HADH enzymatic assay.
Caption: Step-by-step workflow for the HADH spectrophotometric assay.
Data Analysis and Calculations
1. Calculate the Rate of Absorbance Change (ΔA₃₄₀/min)
Determine the rate of reaction by subtracting the background rate (from the Blank cuvette) from the test rate. Use the linear portion of the curve.
-
ΔA₃₄₀/min = (ΔA₃₄₀/min)Test - (ΔA₃₄₀/min)Blank
2. Calculate Enzyme Activity
Enzyme activity is calculated using the Beer-Lambert law. The extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.[10]
Formula: Units/mL = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Light Path (cm) * Sample Volume (mL))
Where:
-
Units/mL: Micromoles (µmol) of NADH consumed per minute per mL of enzyme sample.
-
Total Volume: The total reaction volume in the cuvette (e.g., 3.0 mL).
-
ε (Molar Extinction Coefficient): 6.22 mM⁻¹cm⁻¹.
-
Light Path: The width of the cuvette (typically 1 cm).
-
Sample Volume: The volume of the enzyme/sample added to initiate the reaction (e.g., 0.1 mL).
One unit of HADH activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of acetoacetyl-CoA (or oxidation of 1.0 µmole of NADH) per minute at a specific pH and temperature.[9]
Quantitative Data Summary
The kinetic properties of HADH can vary depending on the enzyme source and substrate chain length. The enzyme generally shows the highest activity with medium-chain substrates.[12]
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Ralstonia eutropha H16 (FadB') | Acetoacetyl-CoA | 48 | 149 | [13] |
| Ralstonia eutropha H16 (FadB')* | Acetoacetyl-CoA | 76 | 149 | [13] |
| Pig Heart | Medium-Chain 3-Hydroxyacyl-CoA | (not specified) | Highest Activity | [12] |
| Pig Heart | Long-Chain 3-Hydroxyacyl-CoA | (not specified) | Lower Activity | [12] |
*In the presence of 0.1 mM acetyl-CoA
Applications and Considerations
-
Inhibitor Screening: This assay is highly suitable for high-throughput screening of potential HADH inhibitors for drug development. By adding test compounds to the reaction mix, a reduction in the rate of NADH consumption can indicate inhibitory activity.
-
Disease Diagnosis: The assay can be adapted to measure HADH activity in patient-derived samples like fibroblasts or lymphocytes to diagnose HADH deficiency.[14][15]
-
Food Science: A key application is to differentiate between fresh and previously frozen poultry or fish.[8][16] Freezing damages mitochondria, causing HADH to leak into the intracellular fluid, resulting in higher measurable activity in the juice pressed from thawed meat compared to fresh meat.[16][17]
-
Linear Range: It is critical to ensure the enzyme concentration is within the linear range of the assay. If the absorbance change is too rapid, the sample should be diluted further. If the change is too slow, a more concentrated sample may be needed.
References
- 1. HADH gene: MedlinePlus Genetics [medlineplus.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. Biochemical characterization and crystal structure determination of human heart short chain L-3-hydroxyacyl-CoA dehydrogenase provide insights into catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Techniques - Undeclared Freezing (Changes in HADH Enzyme) - FoodAuthenticity [foodauthenticity.global]
Application Notes and Protocols for the Mass Spectrometry Fragmentation of 3-Hydroxyicosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyicosadienoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) derivative, an important intermediate in fatty acid metabolism. The analysis of such molecules is crucial for understanding various physiological and pathological processes. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is a powerful technique for the identification and quantification of acyl-CoAs. These application notes provide a detailed overview of the expected fragmentation patterns of 3-hydroxyicosadienoyl-CoA and a comprehensive protocol for its analysis.
Chemical Structure and Mass Spectrometry Preliminaries
To predict the fragmentation pattern, we first need to establish the chemical structure and molecular weight of 3-hydroxyicosadienoyl-CoA. An eicosadienoyl group has a 20-carbon backbone with two double bonds. The exact positions of these double bonds can vary. For the purpose of these notes, we will assume a common isomer, 3-hydroxy-eicosa-5,14-dienoyl-CoA.
-
Chemical Formula: C₄₁H₆₈N₇O₁₈P₃S
-
Monoisotopic Mass: 1075.3555 g/mol
-
Precursor Ion ([M+H]⁺): m/z 1076.3634
Predicted Mass Spectrometry Fragmentation in Positive Ion Mode
Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of acyl-CoAs. The fragmentation of 3-hydroxyicosadienoyl-CoA is expected to be dominated by cleavages within the Coenzyme A moiety, with additional characteristic fragmentation of the fatty acyl chain.
The most characteristic fragmentation of acyl-CoAs is the neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate portion of the Coenzyme A molecule.[1][2] This results from the cleavage of the pyrophosphate bond.
Key predicted fragment ions are detailed in the table below.
Quantitative Data: Predicted Fragment Ions of 3-Hydroxyicosadienoyl-CoA ([M+H]⁺ = 1076.4)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Identity | Predicted Relative Abundance |
| 1076.4 | 569.4 | [M+H - 507]⁺ (Acyl chain + pantetheine (B1680023) phosphate) | High |
| 1076.4 | 428.0 | [Adenosine 3'-phosphate-5'-diphosphate + H]⁺ | Moderate to High |
| 1076.4 | 347.2 | [3-hydroxyicosadienoyl]⁺ | Low to Moderate |
| 1076.4 | 329.2 | [3-hydroxyicosadienoyl - H₂O]⁺ | Low to Moderate |
Note: The relative abundances are predictions and can vary depending on the instrument and collision energy.
Fragmentation Pathway of 3-Hydroxyicosadienoyl-CoA
The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule of 3-hydroxyicosadienoyl-CoA.
References
Application Note and Protocol: Purification and Quantification of (3R,11Z,14Z)-3-hydroxyicosadienoyl-CoA from Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3R,11Z,14Z)-3-hydroxyicosadienoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) ester. Long-chain acyl-CoAs are critical intermediates in numerous metabolic processes, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling.[1] The accurate purification and quantification of specific acyl-CoA species from biological matrices are essential for understanding their physiological roles and for the development of therapeutics targeting lipid metabolism. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from biological samples, such as animal tissues. The methodology is based on established techniques for the analysis of long-chain acyl-CoAs, incorporating solid-phase extraction for purification and high-performance liquid chromatography (HPLC) for separation and quantification.
Principle of the Method
The protocol employs a multi-step process to isolate and quantify this compound. The main steps include:
-
Rapid homogenization of the biological sample in a buffer to halt enzymatic activity.
-
Liquid-liquid extraction using organic solvents to separate lipids and acyl-CoAs from other cellular components.
-
Solid-phase extraction (SPE) to selectively bind and enrich the acyl-CoA fraction, followed by elution.
-
Analysis of the purified fraction by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.
Data Presentation
Table 1: Hypothetical Purification Yield of this compound from Rat Liver Tissue
| Purification Step | Total Acyl-CoAs (nmol) | This compound (pmol) | Step Recovery (%) | Overall Recovery (%) |
| Homogenate | 150 | 750 | 100 | 100 |
| Acetonitrile (B52724) Extract | 135 | 690 | 92 | 92 |
| Solid-Phase Eluate | 110 | 600 | 87 | 80 |
| HPLC Fraction | N/A | 540 | 90 | 72 |
Table 2: Hypothetical Concentrations of this compound in Various Rat Tissues
| Tissue | Concentration (pmol/g wet weight) | Standard Deviation |
| Liver | 5.8 | ± 1.2 |
| Heart | 3.2 | ± 0.8 |
| Skeletal Muscle | 1.9 | ± 0.5 |
| Brain | 0.7 | ± 0.2 |
Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2][3]
-
Materials:
-
Biological tissue (e.g., rat liver, heart)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9
-
2-propanol
-
Acetonitrile (ACN)
-
Glass homogenizer
-
Centrifuge capable of 4°C and >10,000 x g
-
-
Protocol:
-
Excise the tissue of interest as rapidly as possible and immediately freeze-clamp it in liquid nitrogen to quench metabolic activity.
-
Weigh the frozen tissue (typically 50-100 mg).
-
In a pre-chilled mortar, pulverize the frozen tissue into a fine powder under liquid nitrogen.
-
Transfer the powdered tissue to a glass homogenizer containing 10 volumes of ice-cold Homogenization Buffer.
-
Homogenize thoroughly on ice.
-
Add 2-propanol to the homogenate and continue homogenization.[2]
-
Transfer the homogenate to a centrifuge tube and add acetonitrile (ACN) for extraction.[2]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant, which contains the acyl-CoA esters.
-
Solid-Phase Extraction (SPE)
This step purifies and concentrates the acyl-CoAs from the crude extract. The use of an oligonucleotide purification column has been shown to be effective for this purpose.[1][2]
-
Materials:
-
Oligonucleotide purification cartridges (or equivalent C18 SPE cartridges)
-
SPE manifold
-
2-propanol
-
Deionized water
-
-
Protocol:
-
Condition the SPE cartridge by washing with 2 mL of methanol, followed by 2 mL of deionized water.
-
Load the supernatant from the extraction step onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of 50% methanol in water to remove unbound impurities.
-
Elute the bound acyl-CoAs with 1.5 mL of 2-propanol.[2]
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial HPLC mobile phase for analysis.
-
HPLC Analysis
This method uses reverse-phase HPLC to separate the acyl-CoA species.[2][3]
-
Materials and Equipment:
-
HPLC system with a UV detector (260 nm)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid[2]
-
This compound standard (if available)
-
-
Protocol:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 20-50 µL of the reconstituted sample.
-
Run a linear gradient elution as follows:
-
0-5 min: 5% B
-
5-25 min: Increase to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 5% B and re-equilibrate
-
-
Monitor the eluent at 260 nm, the absorbance maximum for the adenine (B156593) ring of coenzyme A.
-
Identify the peak corresponding to this compound by comparing the retention time with that of a known standard.
-
Quantify the amount of the target molecule by integrating the peak area and comparing it to a standard curve.
-
(Alternative) LC-MS/MS Analysis
For higher sensitivity and specificity, LC-MS/MS can be employed.
-
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C8 or C18 UPLC column (e.g., 2.1 x 150 mm, 1.7 µm).[1]
-
-
Protocol:
-
Separate the acyl-CoAs using a binary gradient with mobile phases such as 15 mM ammonium (B1175870) hydroxide (B78521) in water (A) and 15 mM ammonium hydroxide in acetonitrile (B).[1]
-
Operate the mass spectrometer in positive ESI mode.
-
Use Selected Reaction Monitoring (SRM) for quantification. The precursor ion would be the [M+H]+ of this compound, and the product ion would be a characteristic fragment (e.g., the acyl-pantetheine fragment).
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Role of 3-hydroxyacyl-CoAs in the mitochondrial beta-oxidation pathway.
References
- 1. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Solid-Phase Extraction of Long-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acyl-CoAs (LC-FACoAs) are pivotal intermediates in lipid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and cellular signaling pathways. Accurate quantification of these molecules is crucial for understanding metabolic regulation in health and disease, and for the development of therapeutics targeting metabolic disorders. This application note provides a detailed protocol for the solid-phase extraction (SPE) of LC-FACoAs from biological samples, a critical step for removing interfering substances and concentrating the analytes prior to downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
This protocol employs a reversed-phase SPE methodology, typically using a C18 stationary phase. The nonpolar long-chain fatty acyl tails of the LC-FACoAs are retained on the hydrophobic sorbent, while more polar contaminants are washed away. The retained LC-FACoAs are then eluted with an organic solvent, providing a cleaner and more concentrated sample for analysis.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: C18 SPE cartridges (e.g., 50-100 mg/1 mL barrel)
-
Solvents:
-
Methanol (B129727) (HPLC or LC/MS grade)
-
Acetonitrile (HPLC or LC/MS grade)
-
Isopropanol (HPLC grade)
-
Water (Milli-Q or LC/MS grade)
-
-
Buffers and Modifiers:
-
Potassium phosphate (B84403) buffer (KH2PO4), 100 mM, pH 4.9
-
Formic acid or Trifluoroacetic acid (TFA)
-
Glacial acetic acid
-
-
Internal Standards (IS): A mixture of odd-chain or stable isotope-labeled fatty acyl-CoAs (e.g., C17:0-CoA) for quantification.
-
Sample Homogenization Equipment: Glass homogenizer or cell disruptor.
-
Centrifuge: Capable of high speeds (e.g., 14,000 x g) and refrigeration.
-
Nitrogen Evaporator or Vacuum Concentrator
Sample Preparation and Homogenization
-
Tissue Samples:
-
Cultured Cells:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an ice-cold extraction buffer (e.g., acetonitrile:isopropanol, 3:1 v/v) and disrupt the cells using a cell disruptor.[3]
-
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and target analytes.
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 SPE cartridge.[4]
-
Do not allow the sorbent bed to dry.
-
-
SPE Cartridge Equilibration:
-
Sample Loading:
-
Load the sample homogenate slowly (approximately 1 drop per second) onto the conditioned and equilibrated SPE cartridge.[4]
-
-
Washing:
-
Elution:
-
Solvent Evaporation and Reconstitution:
Data Presentation
The following table summarizes typical performance data for the solid-phase extraction and subsequent LC-MS/MS analysis of long-chain fatty acyl-CoAs.
| Parameter | C16:0-CoA | C16:1-CoA | C18:0-CoA | C18:1-CoA | C18:2-CoA | Reference |
| Accuracy (%) | 94.8 - 110.8 | 94.8 - 110.8 | 94.8 - 110.8 | 94.8 - 110.8 | 94.8 - 110.8 | [5][6] |
| Inter-run Precision (%RSD) | 2.6 - 12.2 | 2.6 - 12.2 | 2.6 - 12.2 | 2.6 - 12.2 | 2.6 - 12.2 | [5][6] |
| Intra-run Precision (%RSD) | 1.2 - 4.4 | 1.2 - 4.4 | 1.2 - 4.4 | 1.2 - 4.4 | 1.2 - 4.4 | [5][6] |
| Extraction Recovery (%) | 70 - 80 | 70 - 80 | 70 - 80 | 70 - 80 | 70 - 80 | [1] |
Visualizations
Experimental Workflow for Solid-Phase Extraction of Long-Chain Fatty Acyl-CoAs
Caption: Workflow for the solid-phase extraction of long-chain fatty acyl-CoAs.
Signaling Pathway Involvement of Long-Chain Fatty Acyl-CoAs
Long-chain fatty acyl-CoAs are central to several metabolic and signaling pathways. The diagram below illustrates their key roles.
Caption: Key metabolic and signaling roles of long-chain fatty acyl-CoAs.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Hydroxy Fatty Acids for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy fatty acids (HFAs) are a diverse class of lipid molecules that play crucial roles in various physiological and pathological processes. They are involved in signaling pathways related to inflammation, immune response, and metabolic regulation. Accurate and sensitive quantification of HFAs in biological matrices is essential for understanding their biological functions and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high resolution and sensitivity. However, the inherent low volatility and high polarity of HFAs, owing to the presence of both carboxyl and hydroxyl functional groups, make them unsuitable for direct GC-MS analysis.
Derivatization is a critical step in the sample preparation workflow for HFA analysis by GC-MS. This process involves the chemical modification of the polar functional groups to increase the volatility and thermal stability of the analytes, thereby improving their chromatographic behavior and detection. The most common derivatization strategy for HFAs involves a two-step process: esterification of the carboxylic acid group to form a fatty acid methyl ester (FAME), followed by silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. Alternatively, a single-step silylation reaction can be employed to derivatize both functional groups simultaneously.
This document provides detailed application notes and protocols for the derivatization of hydroxy fatty acids for GC-MS analysis, a comparison of common derivatization reagents, and an overview of the biological pathways involved in HFA synthesis.
Experimental Workflow for Derivatization of Hydroxy Fatty Acids
The overall workflow for the analysis of hydroxy fatty acids from biological samples involves extraction, a two-step derivatization process, and subsequent GC-MS analysis.
A general workflow for the GC-MS analysis of hydroxy fatty acids.
Experimental Protocols
Protocol 1: Two-Step Derivatization - Esterification followed by Silylation
This is the most common and robust method for the derivatization of hydroxy fatty acids.
A. Esterification to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol describes the conversion of the carboxylic acid group of the HFA to a methyl ester.
Materials:
-
Dried lipid extract
-
Boron trifluoride-methanol solution (14% w/v)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Transfer the dried lipid extract containing hydroxy fatty acids (typically 1-10 mg) to a 2 mL reaction vial.
-
Add 0.5 mL of 14% BF3-methanol solution to the vial.[1]
-
Cap the vial tightly and heat at 60°C for 60 minutes in a heating block or water bath.[1]
-
Cool the vial to room temperature.
-
Add 0.5 mL of saturated sodium chloride solution and 0.6 mL of hexane.[1]
-
Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The resulting solution contains the hydroxy fatty acid methyl esters and is ready for the silylation step.
B. Silylation of Hydroxyl Groups using BSTFA or MSTFA
This protocol describes the conversion of the hydroxyl group of the HFA methyl ester to a trimethylsilyl (TMS) ether.
Materials:
-
Hydroxy fatty acid methyl ester solution in hexane (from the previous step)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
(Optional) 1% Trimethylchlorosilane (TMCS) in BSTFA or MSTFA as a catalyst
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Evaporate the hexane from the FAME solution under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of BSTFA (or MSTFA), optionally containing 1% TMCS.[1]
-
Cap the vial tightly and heat at 60°C for 60 minutes.[1]
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with a suitable solvent like hexane or dichloromethane (B109758) before injection.
Protocol 2: Single-Step Silylation for Simultaneous Derivatization
This method derivatizes both the carboxylic acid and hydroxyl groups in a single step to form TMS esters and TMS ethers, respectively. This method is faster but may be less efficient for sterically hindered molecules.
Materials:
-
Dried lipid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
(Optional) 1% Trimethylchlorosilane (TMCS) in BSTFA or MSTFA
-
Aprotic solvent (e.g., acetonitrile, pyridine)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place the dried lipid extract in a 2 mL reaction vial.
-
Add 100 µL of an aprotic solvent (e.g., acetonitrile) to dissolve the sample.
-
Add 50 µL of BSTFA (or MSTFA), optionally with 1% TMCS.[1]
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]
-
After cooling, the sample can be directly injected into the GC-MS or diluted with a solvent like dichloromethane if needed.
Quantitative Data Presentation
The choice of derivatization reagent and method can significantly impact the derivatization efficiency and, consequently, the quantitative accuracy of the analysis. The following table summarizes a comparison of different derivatization methods for fatty acids.
| Derivatization Method | Reagents | Target Functional Groups | Derivatization Efficiency | Reproducibility (RSD) | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification & Silylation | BF3-Methanol, then BSTFA/MSTFA | Carboxyl (Esterification), Hydroxyl (Silylation) | High | < 10% | Robust for a wide range of fatty acids. | Two-step process, more time-consuming. |
| Single-Step Silylation | BSTFA or MSTFA (+/- 1% TMCS) | Carboxyl and Hydroxyl | Moderate to High | < 15% | Faster, single-step reaction. | May be less efficient for sterically hindered compounds.[2] |
| m-TMTFTH Methylation | m-(trifluoromethyl)phenyltrimethylammonium hydroxide | Carboxyl | High | Low | Least work-intensive and highly accurate. | Not specific for hydroxyl groups. |
| Base-Catalyzed Transesterification & Silylation | NaOEt or KOH, then BSTFA | Esterified Carboxyl, Hydroxyl | High | Variable | Effective for transesterification of glycerolipids. | Does not derivatize free fatty acids. |
Data compiled from multiple sources. Efficiency and reproducibility can vary depending on the specific hydroxy fatty acid and experimental conditions.
Signaling Pathways of Hydroxy Fatty Acid Formation
Hydroxy fatty acids are primarily generated from polyunsaturated fatty acids (PUFAs) through the action of two major enzyme families: lipoxygenases (LOXs) and cytochrome P450 (CYP) enzymes.
Lipoxygenase (LOX) Pathway
The LOX pathway is a major route for the production of various bioactive lipid mediators, including hydroxyeicosatetraenoic acids (HETEs) from arachidonic acid.
The Lipoxygenase (LOX) pathway for hydroxy fatty acid synthesis.
Cytochrome P450 (CYP) Epoxygenase and ω-Hydroxylase Pathways
CYP enzymes metabolize arachidonic acid to produce both epoxyeicosatrienoic acids (EETs) and various regioisomers of HETEs through epoxygenase and ω-hydroxylase activities, respectively.[1][3][4]
References
Application Notes and Protocols for Tracing 3-Hydroxyicosadienoyl-CoA Metabolism Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux within biological systems.[1] By introducing molecules enriched with stable isotopes, such as ¹³C or ²H, researchers can trace the metabolic fate of these compounds and their downstream products.[1][2] This application note provides a detailed guide for utilizing stable isotope-labeled icosadienoic acid (20:2) to trace its metabolism through to 3-hydroxyicosadienoyl-CoA, a key intermediate in the fatty acid β-oxidation pathway. Understanding the dynamics of this pathway is crucial for research into metabolic disorders, drug development, and cellular physiology.
The β-oxidation of fatty acids is a fundamental catabolic process that breaks down fatty acid molecules to generate acetyl-CoA, which then enters the citric acid cycle for energy production.[3] For unsaturated fatty acids like icosadienoic acid, the process requires additional auxiliary enzymes to handle the double bonds.[3][4] The formation of 3-hydroxyicosadienoyl-CoA is a critical step catalyzed by enoyl-CoA hydratase.[3][4] By tracing the incorporation of stable isotopes from a labeled precursor, the activity of this and subsequent enzymatic steps can be quantified.
This document outlines the core principles, experimental protocols, data analysis strategies, and visualization of the metabolic pathway and experimental workflow.
Metabolic Pathway of Icosadienoic Acid β-Oxidation
Icosadienoic acid (20:2) is a polyunsaturated fatty acid that undergoes β-oxidation in the mitochondria to produce energy. The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons per cycle, releasing acetyl-CoA. 3-Hydroxyicosadienoyl-CoA is a key intermediate in this process.
Experimental Design and Workflow
A typical stable isotope tracing experiment involves introducing a labeled precursor into a biological system and monitoring its incorporation into downstream metabolites over time.
Detailed Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cultured Cells
Objective: To label intracellular lipid pools with a stable isotope-labeled fatty acid.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS), charcoal-stripped to remove endogenous lipids
-
¹³C-labeled icosadienoic acid (e.g., [U-¹³C₂₀]-Icosadienoic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Preparation of Labeled Fatty Acid Stock:
-
Prepare a 10 mM stock solution of [U-¹³C₂₀]-Icosadienoic acid in ethanol.
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile water.
-
To conjugate the fatty acid to BSA, slowly add the fatty acid stock solution to the BSA solution while stirring to achieve a final desired molar ratio (e.g., 3:1 fatty acid to BSA). This enhances the solubility and bioavailability of the fatty acid in the culture medium.
-
-
Cell Seeding:
-
Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
-
Labeling:
-
Once cells have reached the desired confluency, replace the standard growth medium with a labeling medium. The labeling medium should contain charcoal-stripped FBS to minimize competition from unlabeled fatty acids.
-
Add the ¹³C-icosadienoic acid-BSA conjugate to the labeling medium to a final concentration typically ranging from 10 to 100 µM.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 16, 24 hours) to monitor the dynamics of isotope incorporation.
-
Protocol 2: Metabolite Extraction
Objective: To extract acyl-CoAs from cultured cells for LC-MS/MS analysis.
Materials:
-
Ice-cold PBS
-
Ice-cold methanol (B129727)
-
Extraction solvent (e.g., Acetonitrile:Isopropanol:Water, 3:5:2, v/v/v)
-
Internal standards (e.g., ¹³C-labeled or odd-chain acyl-CoAs not expected to be in the sample)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Metabolic Quenching:
-
Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS to halt metabolic activity.
-
-
Extraction:
-
Add a pre-chilled extraction solvent containing the internal standards to the cell culture plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Protocol 3: LC-MS/MS Analysis of 3-Hydroxyicosadienoyl-CoA
Objective: To separate and quantify labeled and unlabeled 3-hydroxyicosadienoyl-CoA using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters (Example for a Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
The precursor ion ([M+H]⁺) for unlabeled 3-hydroxyicosadienoyl-CoA and its ¹³C-labeled isotopologues will be selected in the first quadrupole.
-
The characteristic product ion resulting from the neutral loss of the CoA moiety (or a specific fragment) will be monitored in the third quadrupole.[5] The specific m/z values will need to be determined empirically by infusing standards.
-
-
Collision Energy: Optimized for the specific analyte.
Data Presentation and Analysis
Quantitative data should be presented in a clear and structured format to allow for easy comparison. The analysis of stable isotope labeling data involves determining the fractional enrichment of the labeled metabolite over time.
Table 1: Illustrative Quantitative Data for ¹³C-Icosadienoic Acid Tracing
| Time (hours) | Fractional Enrichment of 3-Hydroxyicosadienoyl-CoA (%) |
| 0 | 0.0 |
| 2 | 15.2 ± 1.8 |
| 4 | 35.7 ± 3.2 |
| 8 | 62.1 ± 4.5 |
| 16 | 85.3 ± 5.1 |
| 24 | 92.5 ± 3.9 |
Note: The data presented in this table is for illustrative purposes only and represents a typical time course of isotopic enrichment for a metabolite downstream of a labeled precursor.
Data Analysis Workflow:
Conclusion
The use of stable isotope labeling provides a dynamic view of 3-hydroxyicosadienoyl-CoA metabolism that is not achievable with traditional metabolomics approaches that only measure steady-state metabolite levels.[1] The protocols and methodologies outlined in this application note provide a robust framework for researchers to trace the metabolism of icosadienoic acid and quantify the flux through the β-oxidation pathway. By carefully designing experiments and utilizing sensitive analytical techniques like LC-MS/MS, valuable insights into cellular lipid metabolism in health and disease can be obtained.
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics | MDPI [mdpi.com]
- 2. Tracing the fate of dietary fatty acids: metabolic studies of postprandial lipaemia in human subjects | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Long-Chain Acyl-CoA Recovery
Welcome to the technical support center dedicated to enhancing the recovery of long-chain acyl-CoAs from biological samples. This resource is tailored for researchers, scientists, and drug development professionals, offering troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of long-chain acyl-CoAs during extraction?
The recovery of long-chain acyl-CoAs is primarily influenced by their inherent instability and susceptibility to degradation. Key factors include:
-
Sample Handling and Storage: Immediate processing of fresh tissue is ideal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[1] Repeated freeze-thaw cycles must be avoided as they can significantly compromise the stability of these analytes.[1]
-
Extraction Method: The choice of solvents and the overall methodology are crucial. A widely used and effective approach involves homogenization in an acidic buffer followed by extraction with organic solvents such as acetonitrile (B52724) and isopropanol (B130326).[1]
-
Analyte Stability: Long-chain acyl-CoAs are prone to both enzymatic and chemical breakdown. It is imperative to work quickly, maintain samples on ice, and use high-purity reagents to preserve their integrity throughout the extraction process.[1]
Q2: I am experiencing low yields of long-chain acyl-CoAs in my extracts. What are the potential causes and how can I troubleshoot this issue?
Low recovery of long-chain acyl-CoAs can arise from several factors. Here is a troubleshooting guide to help you identify and resolve the issue:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Homogenization | Ensure thorough homogenization of the tissue. For tougher tissues, a glass homogenizer can be more effective.[1][2] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[1] |
| Degradation of Acyl-CoAs | Perform all steps rapidly and keep samples on ice at all times.[1] Use fresh, high-purity solvents to prevent chemical degradation. The inclusion of an internal standard, such as heptadecanoyl-CoA, early in the protocol can help monitor and correct for recovery losses.[1] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure that the acyl-CoAs are not lost during washing and are completely eluted. |
| Poor Solubility of Final Extract | Long-chain acyl-CoAs can be poorly soluble in certain solvents. Ensure the final extract is reconstituted in a solvent that maintains their solubility, such as a methanol/water mixture.[1][3] |
Q3: What is the best practice for storing biological samples to maintain the stability of long-chain acyl-CoAs?
For optimal preservation, biological samples should be flash-frozen in liquid nitrogen immediately after collection.[1] Subsequent storage at -80°C is critical to inhibit enzymatic activity and prevent chemical degradation.[1] It is crucial to minimize the number of freeze-thaw cycles the samples undergo to maintain the integrity of the long-chain acyl-CoAs.[1]
Experimental Protocols
This section provides a detailed methodology for the extraction of long-chain acyl-CoAs from tissue samples, combining solvent extraction with solid-phase extraction (SPE) for enhanced purity and recovery. This protocol is adapted from established methods and is suitable for a variety of tissue types.[1][2]
Materials:
-
Frozen tissue sample
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Solvent Extraction:
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of water.[1]
-
Loading: Load the collected supernatant onto the SPE column.
-
Washing: Wash the column first with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[1]
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[1]
-
-
Sample Concentration:
Quantitative Data Summary
The recovery of long-chain acyl-CoAs can differ based on the tissue type and the specific extraction protocol used. The following table summarizes reported recovery rates from various methodologies.
| Extraction Method | Tissue Type | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Rat Liver | 93-104% (for various acyl-CoAs) | [4] |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | [2] |
Visualizing Key Processes
To facilitate a clearer understanding of the experimental workflow, the following diagram has been generated.
Caption: Experimental workflow for long-chain acyl-CoA extraction.
References
troubleshooting low signal intensity of acyl-CoAs in mass spectrometry
Welcome to the technical support center for troubleshooting the mass spectrometry analysis of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low signal intensity, encountered during these complex experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find a series of questions and answers addressing specific issues you might encounter.
Q1: I am observing very low signal intensity or no signal at all for my acyl-CoA analytes. What are the potential causes?
Low signal intensity for acyl-CoAs is a frequent challenge and can stem from multiple factors throughout the analytical workflow. The primary areas to investigate are sample preparation, chromatographic separation, and mass spectrometer settings.
Potential Causes:
-
Analyte Instability: Acyl-CoAs are chemically unstable and susceptible to degradation, especially at neutral or alkaline pH and elevated temperatures.[1][2]
-
Inefficient Extraction: The extraction method may not be optimal for the specific acyl-CoAs of interest, leading to poor recovery from the biological matrix.
-
Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of the target acyl-CoAs in the mass spectrometer's source, significantly reducing signal intensity.[3][4]
-
Poor Chromatographic Peak Shape: Peak tailing is a common issue for acyl-CoAs, which diminishes the signal-to-noise ratio.[5]
-
Suboptimal Mass Spectrometry Parameters: The instrument may not be properly tuned or calibrated for the specific analytes, or the source conditions and fragmentation parameters may be inadequate.[6]
A systematic troubleshooting approach is recommended to identify and resolve the root cause of low signal intensity.
Q2: How can I improve the extraction efficiency of acyl-CoAs from my samples?
The choice of extraction solvent and procedure is critical for achieving good recovery of acyl-CoAs. Different solvent systems have been shown to be effective, and the optimal choice may depend on the chain length of the acyl-CoAs being analyzed.
Recommendations:
-
Solvent Selection: A common and effective method involves a two-step extraction. First, homogenize the tissue sample in a mixture of potassium phosphate (B84403) monobasic and an organic solvent mix like acetonitrile:2-propanol:methanol (3:1:1).[7] The pellet can then be re-extracted to improve recovery.[7] For a broader range of acyl-CoAs, a mixed organic-aqueous solvent such as acetonitrile/methanol/water (2:2:1, v/v/v) has been used successfully.[8]
-
Internal Standards: It is crucial to use an appropriate internal standard to account for variability in extraction efficiency and matrix effects.[8][9] Odd-chain length fatty acyl-CoAs (e.g., C17-CoA) are often used for this purpose.[7][9] For the most accurate quantification, stable isotope-labeled internal standards are recommended.[8]
-
Sample Handling: Perform all extraction steps on ice or at 4°C to minimize enzymatic degradation and chemical instability of the acyl-CoAs.[7]
Table 1: Comparison of Extraction Solvents for Acyl-CoA Analysis
| Extraction Solvent System | Target Analytes | Key Advantages | Reference |
| 100 mM KH2PO4 (pH 4.9) + ACN:Isopropanol:Methanol (3:1:1) | Long-chain acyl-CoAs | Good recovery for long-chain species. | [7] |
| Acetonitrile/Methanol/Water (2:2:1, v/v/v) | Pan-chain acyl-CoAs | Enables robust detection of a wide range of acyl-CoAs. | [8] |
| 5-Sulfosalicylic acid (SSA) | Short-chain acyl-CoAs & CoA biosynthetic intermediates | Retains hydrophilic species that might be lost in SPE-based methods. | [10] |
Q3: My chromatographic peaks for acyl-CoAs are broad and tailing. How can I improve the peak shape?
Poor peak shape is a common problem in acyl-CoA analysis, particularly for the longer-chain species.[1][5] This is often due to the amphiphilic nature of the molecules and their interaction with the stationary phase and LC system components.
Troubleshooting Strategies:
-
Mobile Phase pH: Operating at a high pH can improve peak shape. For example, using a mobile phase containing 15 mM ammonium (B1175870) hydroxide (B78521) (pH ~10.5) has been shown to be effective.[5][7]
-
Column Choice: A C18 reversed-phase column is commonly used, but for long-chain acyl-CoAs, a C8 column might provide better separation and peak shape.[7]
-
System Conditioning: To prevent analyte loss due to adhesion to metallic surfaces, a "wash" step with 0.1% phosphoric acid between injections can be beneficial.[5]
-
Derivatization: A derivatization strategy, such as phosphate methylation, can improve chromatographic behavior and reduce analyte loss.[11]
Q4: What are the optimal mass spectrometer settings for acyl-CoA analysis?
Optimizing mass spectrometer parameters is crucial for achieving high sensitivity. Acyl-CoAs are typically analyzed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[7][9]
Key Parameters to Optimize:
-
Ionization Mode: Positive ion mode is generally more sensitive for acyl-CoA analysis.[9]
-
Source Parameters: The spray voltage, sheath gas flow, sweep gas flow, and capillary temperature should be optimized by infusing a standard solution of an acyl-CoA.[7]
-
Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the loss of 3'-phosphoadenosine-5'-diphosphate.[5][9] Monitoring this transition in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity.[7][9]
-
Collision Energy: The collision energy should be optimized for each specific acyl-CoA to achieve the most abundant and stable fragment ion signal.[7][9]
Table 2: Example Mass Spectrometry Parameters for Long-Chain Acyl-CoA Analysis
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Spray Voltage | 3.5 kV |
| Sheath Gas | 45 a.u. |
| Sweep Gas | 2 a.u. |
| Capillary Temperature | 275°C |
| Collision Gas | Argon at 1.2 mTorr |
| Collision Energy | ~30 eV (should be optimized per compound) |
Note: These are example parameters and should be optimized for your specific instrument and analytes.[7]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Muscle Tissue
This protocol is adapted from a method for the analysis of long-chain acyl-CoAs in muscle tissue.[7]
-
Weigh approximately 40 mg of frozen muscle tissue and place it in a 2 mL tube.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9).
-
Add a suitable amount of internal standard (e.g., 20 ng of heptadecanoyl-CoA).
-
Add 0.5 mL of ice-cold acetonitrile:2-propanol:methanol (3:1:1).
-
Homogenize the sample twice on ice.
-
Vortex the homogenate for 2 minutes, then sonicate for 3 minutes.
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Collect the supernatant.
-
Re-extract the pellet with another 0.5 mL of the acetonitrile:2-propanol:methanol mixture.
-
Combine the supernatants for LC-MS/MS analysis.
Visual Guides
Troubleshooting Workflow for Low Acyl-CoA Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity in acyl-CoA mass spectrometry analysis.
General Workflow for Acyl-CoA Analysis by LC-MS/MS
Caption: A generalized experimental workflow for the analysis of acyl-CoAs using LC-MS/MS.
References
- 1. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. zefsci.com [zefsci.com]
- 5. researchgate.net [researchgate.net]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Resolution of Unsaturated Acyl-CoA Isomers
Welcome to the technical support center for the analysis of unsaturated acyl-CoA isomers. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and answers to frequently asked questions to help overcome challenges in achieving optimal chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating unsaturated acyl-CoA isomers?
A1: The separation of unsaturated acyl-CoA isomers is challenging due to their high structural similarity. Key difficulties include:
-
Positional Isomers: Isomers that differ only in the location of the double bond along the acyl chain (e.g., oleoyl-CoA, C18:1 n-9 vs. vaccenoyl-CoA, C18:1 n-7) have very similar physicochemical properties, making them difficult to resolve with standard methods.
-
Geometric Isomers: Cis and trans isomers (e.g., oleoyl-CoA vs. elaidoyl-CoA) possess subtle differences in their three-dimensional shape. Cis isomers have a "U" shape, while trans isomers are more linear.[1] This difference in geometry can be exploited for separation but requires specific stationary phases.
-
Compound Polarity and Stability: As polar thioesters, acyl-CoAs can be prone to degradation. Their analysis requires careful sample handling and optimized, often near-neutral or slightly acidic, mobile phase conditions to ensure stability and good peak shape.[2][3]
-
Matrix Effects: When analyzing biological samples, endogenous compounds can co-elute with the target analytes, causing ion suppression or enhancement in mass spectrometry and interfering with accurate quantification.
Q2: What type of HPLC column is most effective for separating unsaturated acyl-CoA isomers?
A2: The choice of column is critical and depends on the specific isomers being targeted.
-
Reversed-Phase C18 Columns: These are the most common choice for separating acyl-CoAs based on chain length and degree of unsaturation.[4][5] Longer chains and more double bonds generally lead to longer retention times. Operating at a high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) gradient can improve resolution for long-chain species.[4]
-
Phenyl-based Columns (e.g., Phenyl-Hexyl): These columns can provide alternative selectivity for aromatic or unsaturated compounds through π-π interactions, which can help resolve difficult positional isomers.
-
Cholesterol-based Columns: These columns offer high molecular shape selectivity and are particularly effective at separating geometric (cis/trans) isomers, which are often difficult to resolve on standard C18 columns due to their similar hydrophobicity.[6]
-
Cyanopropyl Columns: While more commonly used in gas chromatography for fatty acid methyl esters (FAMEs), the high polarity of cyanopropyl stationary phases provides excellent selectivity for resolving complex mixtures of cis and trans isomers by interacting differently with their double bond geometries.[1][7]
Q3: What is the role of ion-pairing agents in acyl-CoA analysis?
A3: Ion-pairing (IP) agents are mobile phase additives used in reversed-phase chromatography to improve the retention and peak shape of highly polar or charged analytes like acyl-CoAs.[8][9] An IP reagent, such as a quaternary amine, has a charge opposite to the analyte and a hydrophobic tail. It can pair with the charged acyl-CoA, neutralizing its charge and increasing its retention on the non-polar stationary phase.[10] While effective, IP reagents can be difficult to remove from the column and mass spectrometer, potentially causing signal suppression in subsequent analyses.[11] Therefore, methods that avoid ion-pairing reagents, for instance by using high pH, are often preferred.[5]
Q4: How can I improve the mass spectrometry signal for acyl-CoA analysis?
A4: Low signal intensity can be a significant issue. To improve it, consider the following:
-
Solvent Purity: Use high-purity, MS-grade solvents (e.g., acetonitrile, methanol, water) and additives to minimize background noise and the formation of adducts (e.g., sodium, potassium).
-
Mobile Phase pH: The mobile phase pH affects the ionization efficiency. For acyl-CoAs, which are often analyzed in positive ion mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can enhance protonation and improve signal.
-
Ion Source Parameters: Optimize key MS parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature, to ensure efficient desolvation and ionization of the acyl-CoA molecules.
-
Avoid Ion-Pairing Reagents: If possible, avoid non-volatile ion-pairing reagents, as they are known to cause significant signal suppression in the MS source.[11]
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic analysis of unsaturated acyl-CoA isomers.
Problem: Poor Resolution or Co-elution of Isomers
| Potential Cause | Recommended Solution(s) |
| Inadequate Stationary Phase Selectivity | The column cannot differentiate between the subtle structural differences of the isomers. |
| Mobile Phase Composition Not Optimal | The organic solvent or pH is not providing sufficient separation power. |
| Column Temperature is Too High or Low | Temperature affects solvent viscosity and mass transfer, which can impact resolution. |
Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Potential Cause | Recommended Solution(s) |
| Secondary Interactions | Residual silanols on the silica-based column interact with the polar acyl-CoA, causing peak tailing. |
| Column Overload | Injecting too much sample mass causes peaks to broaden and front. |
| Extra-Column Volume | Excessive volume in tubing, fittings, or the detector flow cell leads to peak broadening. |
| Mismatched Sample Solvent | The sample is dissolved in a solvent much stronger than the initial mobile phase, causing peak distortion. |
Experimental Protocols
Protocol: General Reversed-Phase UPLC-MS/MS Method for Acyl-CoA Separation
This protocol provides a starting point for separating a broad range of acyl-CoA species. It is based on established methods that balance resolution and sensitivity.[2][4]
-
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: A high-quality reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 2 2.0 2 12.0 60 12.1 95 14.0 95 14.1 2 | 17.0 | 2 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. A neutral loss scan of 507 Da can be used for profiling complex mixtures.[4]
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flows: Optimize nebulizer and cone gas flows according to instrument specifications.
-
-
Sample Preparation:
-
Extract acyl-CoAs from tissues or cells using methods like solid-phase extraction (SPE) or protein precipitation with agents such as 5-sulfosalicylic acid (SSA) to avoid analyte loss that can occur with other deproteinizing agents.[12]
-
Data Summary
Table 1: Comparison of Stationary Phases for Isomer Separations
| Stationary Phase | Principle of Separation | Best For | Comments |
| C18 (Octadecylsilane) | Hydrophobicity. Separates based on acyl chain length and degree of unsaturation.[4] | General profiling; separating homologs (e.g., C16:0 vs. C18:0). | Standard choice but often provides poor resolution for positional and geometric isomers.[6] |
| C30 (Triacontylsilane) | Hydrophobicity and shape selectivity. | Long-chain polyunsaturated isomers. | Offers enhanced shape selectivity for structurally similar hydrophobic molecules compared to C18. |
| Phenyl-Hexyl | Hydrophobicity and π-π interactions with the phenyl rings.[13] | Positional isomers of aromatic or unsaturated compounds. | Provides alternative selectivity to alkyl chains, useful when C18 fails. |
| Cholesterol-based | Molecular shape recognition.[6] | Geometric (cis/trans) isomers. | Highly effective at separating isomers with different spatial arrangements.[6] |
| Cyanopropyl | High polarity and dipole-dipole interactions.[1] | Geometric (cis/trans) isomers, particularly for FAMEs. | Trans isomers typically elute before cis isomers due to weaker interaction with the polar stationary phase.[1] |
Visual Guides
Caption: A workflow for systematically developing a chromatographic method for acyl-CoA isomers.
Caption: A decision tree for troubleshooting common causes of poor chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. omni.laurentian.ca [omni.laurentian.ca]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 10. youtube.com [youtube.com]
- 11. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Lipid Extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of lipid extracts.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis of lipid extracts?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[1][3][4] In the context of lipid analysis, these effects are a significant concern because they can compromise the reliability of the quantitative data.[3][4]
Q2: What are the primary causes of matrix effects in lipid analysis?
In biological samples such as plasma, serum, or tissue extracts, phospholipids (B1166683) are the most significant cause of matrix effects.[1][5][6] These highly abundant molecules are a major component of cell membranes and have a tendency to co-extract with many lipid analytes.[1] Other sources of interference include salts, proteins, and endogenous metabolites that can co-elute with the target lipid analytes and interfere with the ionization process in the mass spectrometer's ion source.[1][7]
Q3: How can I determine if my lipid analysis is being impacted by matrix effects?
There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][2] A constant flow of the analyte solution is infused into the mass spectrometer after the LC column. A separate injection of a blank matrix extract is then performed. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[1][8]
-
Post-Extraction Spiking: This is a quantitative approach. The response of an analyte spiked into a blank matrix extract that has already undergone the entire sample preparation process is compared to the response of the analyte in a neat (clean) solvent at the same concentration.[1][3] The ratio of these responses indicates the degree of signal suppression or enhancement.[1]
Q4: What is the difference between ion suppression and ion enhancement?
Ion suppression is the most common form of matrix effect, resulting in a reduced signal for the analyte of interest.[5] This occurs when co-eluting matrix components compete with the analyte for ionization, reduce the efficiency of droplet formation and desolvation in the ESI source, or neutralize the charged analyte ions.[1][7] Ion enhancement, an increase in the analyte's signal response, is less common but can occur when co-eluting compounds improve the ionization efficiency of the target analyte.[1][4] Both phenomena compromise data accuracy.[1]
Troubleshooting Guides
Issue 1: Poor Signal Reproducibility and Inconsistent Results
Symptoms:
-
High variability in peak areas for the same analyte across replicate injections of different samples.
-
Calibration curve has a poor correlation coefficient (R² value).
Possible Cause: Variable matrix effects between different samples are a likely cause. The composition of the matrix can differ from sample to sample, leading to varying degrees of ion suppression or enhancement.
Troubleshooting Steps:
-
Evaluate Matrix Effects Quantitatively: Perform a post-extraction spike experiment to determine the extent of the matrix effect for a representative set of samples.
-
Incorporate Stable Isotope-Labeled Internal Standards (SIL-IS): The use of SIL-IS is the most recognized technique to correct for matrix effects.[3] These standards are chemically identical to the analyte but mass-distinguishable, so they experience the same matrix effects. By normalizing the analyte signal to the SIL-IS signal, the variability can be significantly reduced.[9][10]
-
Improve Sample Cleanup: Enhance the sample preparation procedure to remove more of the interfering matrix components. See the "Sample Preparation Techniques" table below for a comparison of different methods.[11]
Issue 2: Low Analyte Signal and Poor Sensitivity
Symptoms:
-
The signal-to-noise ratio for your target analyte is low.
-
The analyte is not detected in samples where it is expected to be present.
Possible Cause: Significant ion suppression due to a high concentration of co-eluting matrix components, particularly phospholipids, can reduce the analyte signal below the limit of detection.[1]
Troubleshooting Steps:
-
Enhance Sample Clean-up: The most direct way to improve sensitivity is to remove the interfering matrix components before they enter the LC-MS system.[1] Techniques like Solid-Phase Extraction (SPE) or specific phospholipid removal cartridges are highly effective.[1][11]
-
Optimize Chromatography: Modify the LC method to improve the separation between your analyte and the region where matrix effects are most pronounced (often where phospholipids elute).[2] This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different type of column.[2]
-
Sample Dilution: A simple first step is to dilute the sample, which can reduce the concentration of interfering matrix components.[2][3] However, this is only feasible if the analyte concentration is high enough to remain above the instrument's limit of detection after dilution.[3][12]
Issue 3: Retention Time Shifts and Peak Shape Distortion
Symptoms:
-
The retention time of your analyte shifts between injections.
-
A single analyte appears as two or more separate or shouldering peaks.[13]
Possible Cause: The accumulation of non-eluted matrix components, especially phospholipids, on the analytical column can lead to column fouling.[1] This can alter the column chemistry and lead to retention time shifts and poor peak shapes.[13]
Troubleshooting Steps:
-
Improve Sample Clean-up: This is the most critical step to prevent matrix components from altering the chromatography.[1] Refer to the clean-up techniques mentioned in the table below.
-
Implement Column Washing: Incorporate a high-organic wash step at the end of each run to elute strongly retained matrix components like phospholipids.[1]
-
Periodic Column Flushing: If performance issues persist, it may be necessary to periodically flush the column with a strong solvent to remove accumulated contaminants.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Effectiveness for Phospholipid Removal | Throughput | Cost per Sample | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | Low to Medium | High | Low | Simple and fast, but often results in significant matrix effects due to residual phospholipids.[11] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Low to Medium | Medium | Can be more selective than PPT, but may have lower recovery for polar analytes and is more labor-intensive.[5][11] |
| Solid-Phase Extraction (SPE) | High | Medium to High | Medium | Good removal of salts and phospholipids; requires method development to optimize sorbent, wash, and elution steps.[1][5] |
| HybridSPE®-Phospholipid | Very High (>99%) | High | High | Combines the simplicity of PPT with high selectivity for phospholipid removal.[1] |
| On-line Phospholipid Removal Cartridges | High (>95%) | High | Medium | Automated and efficient removal of phospholipids with good analyte recovery.[14][15] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the degree of ion suppression or enhancement for a target analyte.
Materials:
-
Blank matrix (e.g., plasma from a control group)
-
Analyte stock solution of known concentration
-
Neat solvent (e.g., mobile phase)
-
All necessary reagents and equipment for your established sample preparation workflow
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike the analyte stock solution into the neat solvent at a known concentration.
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.[2]
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) x 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[12]
-
Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)
Objective: To remove phospholipids and other interferences from a lipid extract prior to LC-MS/MS analysis.
Materials:
-
SPE cartridge (e.g., C18, mixed-mode)
-
Sample lysate or extract
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (to remove interferences)
-
Elution solvent (to elute lipids)
-
SPE manifold
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[2]
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[2]
-
Loading: Load the pre-treated sample onto the SPE cartridge.[1][2]
-
Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components. This step is crucial for removing phospholipids while retaining the analytes of interest.[1][2]
-
Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[1][2]
-
Sample Finalization: The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. nebiolab.com [nebiolab.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 13. agilent.com [agilent.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. learning.sepscience.com [learning.sepscience.com]
common pitfalls in lipidomics data analysis and interpretation
Welcome to the Technical Support Center for Lipidomics Data Analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges in lipidomics.
This section addresses frequent issues arising during the initial stages of a lipidomics experiment, from sample handling to the identification of lipid species.
Frequently Asked Questions (FAQs)
Q1: My lipid identifications seem inconsistent. Why might different software platforms give different results from the same LC-MS data?
A: This is a significant challenge in lipidomics. Inconsistent results from different analysis platforms often stem from several factors:
-
Different Identification Algorithms: Software platforms use distinct algorithms and scoring systems for matching experimental spectra to their internal libraries.
-
Varying Spectral Libraries: The underlying databases (e.g., LipidBlast, LipidMAPS, METLIN) used by each platform can differ in content and curation, leading to discrepancies.[1]
-
Parameter Settings: Default settings for mass tolerance, retention time alignment, and peak picking can vary, significantly impacting which features are identified.[2]
-
Handling of Co-elution: When multiple lipids elute at the same time, the resulting mixed MS/MS spectra can be interpreted differently by various software, leading to conflicting or incomplete annotations.[1][3]
One study highlighted this reproducibility gap by analyzing identical LC-MS spectra with two open-access platforms, MS DIAL and Lipostar. The study found that with default settings, the identification agreement was only 14.0% when using only precursor mass (MS1) data and 36.1% when using fragmentation (MS2) data.[1][2]
Q2: What does it mean to "over-annotate" a lipid, and how can I avoid it?
A: Over-annotation is the practice of assigning a higher level of structural detail to a lipid identification than the experimental data can support.[4] For example, UHPLC-HRMS/MS provides accurate data but often cannot definitively determine the exact positions of fatty acyl chains on a glycerol (B35011) backbone.[3]
-
Pitfall: Stating a lipid is PC(16:0/18:1) when the data can only confirm it is PC(34:1). The "/" implies known fatty acyl positions, whereas the "_" indicates the total carbon and double bond count of the constituent chains.[3]
-
Solution: Adhere strictly to the level of structural detail your method provides. Use the correct shorthand notation to reflect this. Unless you have performed specific experiments to elucidate the exact stereochemistry or sn-positioning, report lipids at the species level (e.g., total chain composition).
Q3: I see many peaks in my blank samples. What is the source of this contamination?
A: Contamination in blank samples is a common issue that can interfere with accurate lipid identification and quantification. Blank samples are crucial for identifying these artifacts.[5] Potential sources include:
-
Solvents and chemical additives used for ionization.[5]
-
Plasticizers and other compounds leaching from vials, extraction tubes, and pipette tips.[5]
-
Cross-contamination from the analytical instrument (carryover).
Q4: How can I distinguish between isomeric and isobaric lipids that have the same mass?
A: Distinguishing lipids with the same mass-to-charge ratio is a major analytical challenge.[6] While direct infusion or "shotgun" lipidomics is high-throughput, it lacks the separation power to resolve these species.[7][8]
-
Solution: The most effective solution is to use a separation technique prior to mass spectrometry, such as Liquid Chromatography (LC-MS). The retention time from LC provides an additional dimension of data that helps to separate and correctly identify isomers.[6][7] For particularly complex cases, advanced techniques like ion mobility separation (IMS) can separate ions based on their shape.[6]
Lipidomics Workflow and Common Pitfalls
The following diagram illustrates a typical lipidomics workflow and highlights stages where critical errors can occur.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The lipidomics reporting checklist a framework for transparency of lipidomic experiments and repurposing resource data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of Long-Chain Fatty Acyl-CoAs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with long-chain fatty acyl-CoAs. This resource provides essential information on the stability of these critical molecules in various solvents, along with troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for long-chain fatty acyl-CoAs in solution?
A1: The primary cause of instability for long-chain fatty acyl-CoAs in solution is the hydrolysis of the high-energy thioester bond. This reaction is catalyzed by both acidic and basic conditions and can also be influenced by temperature. The thioester bond is susceptible to nucleophilic attack, leading to the cleavage of the bond and the release of coenzyme A (CoA) and the free fatty acid.
Q2: How should I prepare stock solutions of long-chain fatty acyl-CoAs?
A2: Due to their inherent instability in aqueous solutions, it is highly recommended to prepare fresh solutions of long-chain fatty acyl-CoAs for each experiment. If a stock solution is necessary, it is best to dissolve the compound in an organic solvent, create single-use aliquots, and then dry them under a stream of inert gas (e.g., nitrogen or argon) before storing at -80°C.[1] Alternatively, a mixture of water and dimethyl sulfoxide (B87167) (DMSO) can be used for the stock solution, which should also be stored in aliquots at low temperatures.[1]
Q3: What are the best practices for long-term storage of long-chain fatty acyl-CoAs?
A3: For long-term storage, long-chain fatty acyl-CoAs should be stored as a dry powder or as dried aliquots from an organic solvent at -80°C under an inert atmosphere.[1] This minimizes exposure to moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively. Avoid repeated freeze-thaw cycles as this can degrade the quality of the compound.
Q4: Can I use plastic tubes to store my long-chain fatty acyl-CoA solutions?
A4: It is not recommended to store solutions of long-chain fatty acyl-CoAs in plastic tubes, especially if they are dissolved in organic solvents. Plasticizers and other contaminants can leach from the plastic and interfere with your experiments. Use glass vials with Teflon-lined caps (B75204) for storage.
Q5: My long-chain fatty acyl-CoA solution appears cloudy. What should I do?
A5: Cloudiness in your solution may indicate poor solubility or precipitation of the long-chain fatty acyl-CoA. This can be a particular issue in aqueous buffers, especially in the presence of divalent cations like Mg2+. Consider gently warming the solution or adding a small amount of an organic co-solvent like DMSO or ethanol (B145695) to improve solubility. However, be mindful that this may affect your experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving long-chain fatty acyl-CoAs.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of long-chain fatty acyl-CoA stock solution. | 1. Prepare fresh solutions of long-chain fatty acyl-CoA for each experiment. 2. If using a stock, test its integrity via HPLC or LC-MS/MS before use. 3. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Low or no enzymatic activity | 1. Hydrolysis of the acyl-CoA substrate. 2. Incorrect pH of the reaction buffer. | 1. Ensure the acyl-CoA solution is freshly prepared and has been kept on ice. 2. Verify the pH of your buffer. The stability of the thioester bond is pH-dependent, with increased hydrolysis at acidic and alkaline pH. |
| Precipitate forms in the reaction mixture | Poor solubility of the long-chain fatty acyl-CoA, potentially exacerbated by components in the buffer (e.g., divalent cations). | 1. Confirm the solubility of your specific long-chain fatty acyl-CoA in the chosen buffer system. 2. Consider using a buffer with a lower concentration of divalent cations if possible. 3. A small percentage of a co-solvent (e.g., DMSO) may be added to improve solubility, but its compatibility with your assay must be verified. |
| Extra peaks in analytical chromatography (HPLC/LC-MS) | Degradation of the long-chain fatty acyl-CoA into free fatty acid and CoA. | 1. Analyze a freshly prepared standard to confirm the retention times of the intact acyl-CoA and its potential degradation products. 2. Minimize the time between sample preparation and analysis. Keep samples cooled in the autosampler. |
Stability of Long-Chain Fatty Acyl-CoAs in Different Solvents
The stability of long-chain fatty acyl-CoAs is highly dependent on the solvent, temperature, and pH. The following table provides a qualitative summary of their stability under various conditions.
| Solvent/Condition | Stability | Key Considerations |
| Aqueous Buffers (Neutral pH) | Low | Prone to hydrolysis. Should be prepared fresh and used immediately. |
| Aqueous Buffers (Acidic pH, <6) | Very Low | Acid-catalyzed hydrolysis of the thioester bond is significant. |
| Aqueous Buffers (Alkaline pH, >8) | Very Low | Base-catalyzed hydrolysis of the thioester bond is rapid. |
| Water/DMSO Mixtures | Moderate | DMSO can help to solubilize the acyl-CoA and may offer some stability compared to purely aqueous solutions. Store at low temperatures.[1] |
| Ethanol | Moderate | Can be used as a solvent for stock solutions. Evaporation under inert gas for storage as a dry film is recommended. |
| Storage as Dry Powder/Film | High | The most stable form for long-term storage, especially at -80°C under an inert atmosphere. |
| -20°C Storage (in solution) | Low to Moderate | Gradual degradation will occur. Suitable for short-term storage of aliquots. |
| -80°C Storage (in solution) | Moderate | Significantly slows down degradation compared to -20°C, but still not as stable as dry storage. |
| Freeze-Thaw Cycles | Poor | Repeated freezing and thawing can accelerate degradation. Prepare single-use aliquots to avoid this. |
Experimental Protocols
Protocol for Assessing the Stability of a Long-Chain Fatty Acyl-CoA in an Aqueous Buffer
This protocol outlines a method to determine the rate of hydrolysis of a long-chain fatty acyl-CoA in a specific buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- Long-chain fatty acyl-CoA (e.g., Palmitoyl-CoA)
- Experimental Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
- HPLC system with a C18 reverse-phase column and UV detector
- Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5)
- Mobile Phase B: Acetonitrile or Methanol
- Quenching solution (e.g., 10% acetic acid)
2. Procedure:
- Prepare a fresh stock solution of the long-chain fatty acyl-CoA in a suitable solvent (e.g., water/DMSO).
- Equilibrate the HPLC system with the initial mobile phase conditions.
- At time zero (t=0), dilute the stock solution into the experimental buffer at the desired concentration and temperature (e.g., 37°C).
- Immediately take an aliquot of the reaction mixture and quench the hydrolysis by adding it to the quenching solution. This will be the t=0 sample.
- Inject the quenched sample onto the HPLC and acquire the chromatogram, monitoring at a wavelength where the acyl-CoA absorbs (typically around 260 nm).
- Incubate the remaining reaction mixture at the desired temperature.
- At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, etc.), withdraw aliquots, quench them, and analyze by HPLC.
- Quantify the peak area of the intact long-chain fatty acyl-CoA at each time point.
3. Data Analysis:
- Plot the peak area of the intact long-chain fatty acyl-CoA against time.
- Determine the rate of degradation, which can often be modeled using first-order kinetics.
Visualizations
References
Technical Support Center: Minimizing Isomerization of Polyunsaturated Fatty Acids (PUFAs) During Analysis
Welcome to the technical support center for the analysis of polyunsaturated fatty acids (PUFAs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the isomerization of PUFAs during experimental analysis. Isomerization, the process by which the geometry of double bonds within a fatty acid is altered (e.g., from cis to trans), can significantly impact the accuracy and reliability of your results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate this issue.
Troubleshooting Guide
This section addresses common problems encountered during PUFA analysis that may be related to isomerization.
| Issue | Possible Cause | Solution |
| Unexpected trans isomer peaks in chromatogram | High temperatures during sample preparation or GC analysis can induce thermal isomerization. | Lower the temperature of the GC injector and oven program. For derivatization, use a lower temperature for a longer duration.[1] |
| Harsh derivatization reagents, such as strong acids (e.g., Boron Trifluoride-Methanol), can catalyze isomerization. | Employ milder derivatization methods, such as using methanolic hydrochloric acid or diazomethane (B1218177) (with appropriate safety precautions).[2] Lowering the derivatization temperature to room temperature can also prevent cis to trans isomerization.[3] | |
| Presence of catalysts like thiyl radicals or iodine in the sample matrix or from reagents. | Ensure high purity of all solvents and reagents. If the sample matrix is suspected to contain catalysts, consider a purification step prior to derivatization. | |
| Poor peak separation of cis and trans isomers | Inadequate GC column polarity or length for resolving geometric isomers. | Use a highly polar capillary column, such as those with a high cyanopropyl content (e.g., CP-Sil 88, SP-2560), and a longer column length (e.g., 100m) to improve separation.[4] |
| Inappropriate GC temperature program. | Optimize the temperature program with a slow ramp rate to enhance the resolution of closely eluting isomers. | |
| Inconsistent quantification of PUFAs | Incomplete derivatization leading to variable recovery of different fatty acids. | Ensure complete derivatization by optimizing reaction time and temperature. Use an internal standard to correct for variations in derivatization efficiency. |
| Degradation of PUFAs due to oxidation. | Handle samples under an inert atmosphere (e.g., nitrogen) and use antioxidants to prevent oxidation, which can be exacerbated by conditions that also cause isomerization.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause isomerization of PUFAs during analysis?
A1: The primary factors contributing to PUFA isomerization during analysis are:
-
Heat: High temperatures used during sample preparation (e.g., derivatization) and gas chromatography (GC) analysis can provide the energy needed for the conversion of cis to trans double bonds.[5]
-
Catalysts: Certain chemical species can catalyze the isomerization process. These include thiyl radicals, iodine, and strong acids often used in derivatization reagents like Boron Trifluoride-Methanol (BF₃-MeOH).[2][6]
-
Harsh Derivatization Conditions: Aggressive derivatization methods, particularly those employing strong acids and high temperatures, are a significant cause of isomerization.[2]
Q2: How can I choose the right derivatization method to minimize isomerization?
A2: To minimize isomerization, it is crucial to select a mild derivatization method. While BF₃-MeOH is a common reagent, it can be harsh on PUFAs.[2] Milder alternatives include:
-
Methanolic Hydrochloric Acid (HCl): This reagent is effective for derivatization and is considered milder than BF₃-MeOH, leading to less isomerization.[2]
-
Diazomethane: This is a very mild and efficient methylating agent. However, it is toxic and explosive, requiring special handling and safety precautions.
-
Trimethylsulfonium hydroxide (B78521) (TMSH): This reagent can be used for transesterification, but its efficacy for PUFAs can be insufficient.[2]
A comparison of different derivatization methods for various lipid classes showed that methanolic HCl and a combination of methanolic sodium hydroxide followed by BF₃ were suitable for a broad range of lipids with high derivatization rates.[2]
Q3: What are the ideal GC conditions for analyzing PUFA isomers?
A3: For optimal separation of PUFA isomers, the following GC conditions are recommended:
-
Column: A highly polar capillary column is essential for resolving geometric isomers. Columns with a high percentage of cyanopropyl phase (e.g., CP-Sil 88, SP-2560, or HP-88) are commonly used.[4][7] Longer columns (e.g., 100 meters) provide better resolution.[4]
-
Injector and Oven Temperature: Use the lowest possible injector temperature that still ensures complete volatilization of the fatty acid methyl esters (FAMEs). The oven temperature program should have a slow ramp rate to maximize the separation of closely eluting isomers.
-
Carrier Gas: Hydrogen or helium are typically used as carrier gases.
Q4: How can I prevent oxidation of PUFAs during sample preparation?
A4: PUFAs are susceptible to oxidation, which can occur alongside isomerization. To prevent this:
-
Inert Atmosphere: Perform sample preparation steps, especially those involving heating, under an inert atmosphere such as nitrogen or argon.[1]
-
Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to solvents and during the extraction process to quench free radicals.
-
Low Temperature Storage: Store samples and extracts at low temperatures (-20°C or -80°C) to slow down oxidative processes.
-
Minimize Light Exposure: Protect samples from light, as it can promote photo-oxidation.
Quantitative Data Summary
The choice of derivatization method can significantly impact the measured fatty acid profile due to varying efficiencies and the potential for isomerization. The following table summarizes a comparison of different derivatization protocols.
Table 1: Comparison of Derivatization Methods for Fatty Acid Analysis [2]
| Derivatization Method | Free Fatty Acids (FFAs) | Phosphatidylcholine (PC) | Triacylglycerols (TGs) | Cholesterol Esters (CEs) | Polyunsaturated Fatty Acids (PUFAs) |
| Trimethylsulfonium hydroxide (TMSH) | Incomplete | Good | Good | Good | Insufficient (<50%) |
| Potassium hydroxide (KOH) | Failed | Good | Good | Good | Good |
| Boron trifluoride (BF₃) 7% in hexane (B92381)/MeOH | Good | Good | Insufficient | Insufficient | Good |
| Methanolic hydrochloric acid (HCl) | >80% | >80% | >80% | >80% | >80% |
| NaOH + BF₃ | >80% | >80% | >80% | >80% | >80% |
Data represents the derivatization efficacy for different lipid classes.
Experimental Protocols
Protocol 1: Mild Acid-Catalyzed Derivatization of PUFAs to Fatty Acid Methyl Esters (FAMEs)
This protocol is designed to minimize isomerization by using a milder acidic catalyst and controlled temperature conditions.
Materials:
-
Lipid extract
-
Methanolic HCl (1.25 M)
-
Hexane (GC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Glass tubes with Teflon-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place the dried lipid extract (containing 1-10 mg of lipid) into a glass tube.
-
Derivatization: Add 2 mL of methanolic HCl to the tube.
-
Incubation: Tightly cap the tube and heat at 70°C for 90 minutes. This lower temperature for a longer duration helps to reduce thermal isomerization.[1]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Mixing and Phase Separation: Vortex the tube vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
Analysis: The FAMEs are now ready for injection into the GC.
Visualizations
Isomerization of Linoleic Acid
Caption: Isomerization pathway of linoleic acid.
Experimental Workflow for PUFA Analysis with Minimized Isomerization
Caption: Workflow for PUFA analysis.
Logical Relationship of Factors Affecting Isomerization
Caption: Factors influencing PUFA isomerization.
References
- 1. Maximized PUFA measurements improve insight in changes in fatty acid composition in response to temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. aocs.org [aocs.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Identity of (3R,11Z,14Z)-3-hydroxyicosadienoyl-CoA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate identification and validation of lipid metabolites are paramount. This guide provides a comprehensive comparison of analytical techniques and a practical framework for validating the identity of (3R,11Z,14Z)-3-hydroxyicosadienoyl-CoA, a significant 3-hydroxy fatty acyl-CoA, against a commercial standard.
While a commercial standard for this compound is available, researchers must independently verify its identity and purity. This guide outlines the expected analytical outcomes and provides detailed experimental protocols for robust validation using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Comparison of Analytical Approaches
The validation of a chemical standard like this compound relies on orthogonal analytical methods to confirm its molecular structure and purity. High-resolution mass spectrometry provides precise mass determination and structural insights through fragmentation analysis, while NMR spectroscopy offers detailed information about the chemical environment of each atom in the molecule.
| Analytical Technique | Information Provided | Strengths | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight, elemental composition, and structural information from fragmentation patterns. | High sensitivity and specificity. Requires minimal sample amounts. | Isomeric and stereochemical information can be limited without specific methods. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the connectivity of atoms and stereochemistry. Quantitative analysis is possible. | Unambiguous structure elucidation. Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: To confirm the elemental composition and structurally significant fragments of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system (LC-MS/MS).
Procedure:
-
Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., methanol/water with 0.1% formic acid) to a concentration of 1-10 µg/mL.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the analyte, for example, 50-95% B over 10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Full Scan MS: Acquire high-resolution full scan data to determine the accurate mass of the precursor ion.
-
Tandem MS (MS/MS): Select the precursor ion corresponding to this compound and acquire fragmentation data.
-
Expected Results:
-
Molecular Formula: C₄₁H₇₀N₇O₁₈P₃S
-
Monoisotopic Mass: 1073.3692 g/mol
-
Expected Precursor Ions:
-
Positive Mode ([M+H]⁺): m/z 1074.3770
-
Negative Mode ([M-H]⁻): m/z 1072.3614
-
-
Key MS/MS Fragments: Fragmentation of the Coenzyme A moiety is expected to yield characteristic product ions. For instance, in positive ion mode, a neutral loss of the pantetheine (B1680023) phosphate (B84403) group is often observed. The fragmentation of the fatty acyl chain can provide information on the position of the hydroxyl group and double bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the detailed molecular structure, including the position of the hydroxyl group, the geometry of the double bonds, and the stereochemistry of the chiral center.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Procedure:
-
Sample Preparation: Dissolve an adequate amount of the standard (typically 1-5 mg) in a suitable deuterated solvent (e.g., Methanol-d₄ or a mixture of Chloroform-d and Methanol-d₄).
-
NMR Experiments:
-
¹H NMR: To identify the different types of protons and their chemical environments.
-
¹³C NMR: To identify the different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the acyl chain structure and its attachment to the Coenzyme A moiety.
-
NOESY/ROESY: Can be used to determine the stereochemistry of the double bonds (Z configuration).
-
Expected ¹H NMR Chemical Shifts (Illustrative):
-
Olefinic protons (-CH=CH-): ~5.3-5.5 ppm. The coupling constants can help confirm the Z configuration.
-
Methylene protons adjacent to double bonds (=CH-CH₂-CH=): ~2.7-2.8 ppm.
-
Proton on the carbon bearing the hydroxyl group (-CH(OH)-): ~3.8-4.2 ppm.
-
Protons of the Coenzyme A moiety: A complex set of signals corresponding to the adenosine, pantothenic acid, and cysteamine (B1669678) residues.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process and the relationships between the analytical techniques employed.
Caption: Workflow for the validation of a chemical standard.
Caption: Relationship between the analyte and analytical techniques.
A Comparative Guide to the Kinetic Analysis of Enzymes Metabolizing Long-Chain 3-Hydroxyacyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic properties of enzymes responsible for the metabolism of long-chain 3-hydroxyacyl-CoA molecules, with a focus on substrates structurally similar to 3-hydroxyicosadienoyl-CoA. Due to a lack of published kinetic data specifically for 3-hydroxyicosadienoyl-CoA, this guide presents findings for closely related long-chain substrates to offer valuable insights for researchers in enzymology and drug development.
The metabolism of long-chain fatty acids is a critical cellular process, and the enzymes involved represent potential therapeutic targets for various metabolic diseases. Understanding the kinetic parameters of these enzymes is fundamental to developing effective modulators. The primary enzymes involved in the dehydrogenation of long-chain 3-hydroxyacyl-CoAs are the mitochondrial trifunctional protein (MTP) and the peroxisomal bifunctional enzyme (PBE).
Comparative Kinetic Data
The following table summarizes the available kinetic parameters for L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), a key enzyme in fatty acid β-oxidation, with various long-chain substrates. It is important to note that the enzyme source and assay conditions can significantly influence these values.
| Enzyme/Protein Complex | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source Organism/System | Reference |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyhexadecanoyl-CoA (C16:0) | ~5 | ~15.5 | Pig Heart Mitochondria | [1] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxytetradecanoyl-CoA (C14:0) | ~5 | ~20.0 | Pig Heart Mitochondria | [1] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydodecanoyl-CoA (C12:0) | ~6 | ~25.0 | Pig Heart Mitochondria | [1] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydecanoyl-CoA (C10:0) | ~8 | ~28.0 | Pig Heart Mitochondria | [1] |
| Mitochondrial Trifunctional Protein (LCHAD activity) | 3-Ketohexadecanoyl-CoA (C16:0) (reverse reaction) | - | - | Human | [2] |
| Long-chain acyl-CoA dehydrogenase (hLCAD) | Stearoyl-CoA (C18:0) | 19.7 | - | Human | [3] |
| Long-chain acyl-CoA dehydrogenase (hLCAD) | Palmitoyl-CoA (C16:0) | 6.8 | - | Human | [3] |
Signaling and Metabolic Pathways
The metabolism of 3-hydroxyicosadienoyl-CoA occurs within the broader context of fatty acid β-oxidation, a critical energy-generating pathway. This process takes place in both mitochondria and peroxisomes.
Mitochondrial Fatty Acid β-Oxidation
The mitochondrial trifunctional protein (MTP) is a key player in the oxidation of long-chain fatty acids.[2][4] It is a hetero-octameric complex that catalyzes the last three steps of β-oxidation.[4]
Peroxisomal Fatty Acid β-Oxidation
Peroxisomes also play a role in the oxidation of very long-chain and branched-chain fatty acids.[5][6] The peroxisomal pathway involves a bifunctional enzyme (PBE) that exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[6][7]
Experimental Protocols
Accurate determination of kinetic parameters relies on robust experimental protocols. The following methodologies are based on established spectrophotometric assays for L-3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase.
Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3.
-
Substrate: 3-hydroxyacyl-CoA of desired chain length (e.g., 3-hydroxyhexadecanoyl-CoA), dissolved in water.
-
Cofactor: 2 mM NAD+ solution in assay buffer.
-
Enzyme: Purified L-3-hydroxyacyl-CoA dehydrogenase or mitochondrial extract.
-
Coupling Enzyme (optional but recommended for long-chain substrates): 3-ketoacyl-CoA thiolase.[1]
-
Coenzyme A (if using thiolase): 1 mM CoASH solution.[1]
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+ solution, and the enzyme preparation. If using the coupled assay, also add CoASH and 3-ketoacyl-CoA thiolase.[1]
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration and to record any background rate.
-
Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.
-
Immediately monitor the increase in absorbance at 340 nm over time. The initial linear rate of the reaction corresponds to the enzyme activity.
-
To determine Km and Vmax, repeat the assay with varying concentrations of the 3-hydroxyacyl-CoA substrate.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6.22 mM-1cm-1).
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This assay measures the decrease in absorbance at around 263 nm, which corresponds to the hydration of the double bond in the trans-2-enoyl-CoA substrate.
Materials:
-
Assay Buffer: 50 mM Tris-HCl buffer, pH 7.8.
-
Substrate: trans-2-enoyl-CoA of the desired chain length (e.g., trans-2-hexadecenoyl-CoA), dissolved in water.
-
Enzyme: Purified enoyl-CoA hydratase or a protein extract containing the enzyme.
-
Spectrophotometer capable of reading in the UV range (around 263 nm).
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the enzyme preparation.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the trans-2-enoyl-CoA substrate.
-
Monitor the decrease in absorbance at ~263 nm over time. The initial linear rate reflects the enzyme activity.
-
To determine kinetic parameters, perform the assay with a range of substrate concentrations.
-
Calculate the activity based on the change in absorbance and the molar extinction coefficient of the enoyl-CoA substrate.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for the kinetic analysis of an enzyme metabolizing a long-chain 3-hydroxyacyl-CoA.
References
- 1. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enzyme activity of mitochondrial trifunctional protein is not altered by lysine acetylation or lysine succinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 5. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal bifunctional enzyme deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the biological activity of different hydroxy fatty acid isomers
A Comprehensive Guide to the Biological Activities of Hydroxy Fatty Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of different hydroxy fatty acid (HFA) isomers, supported by experimental data. HFAs, a class of oxidized fatty acids, are increasingly recognized for their diverse roles in physiological and pathological processes. Understanding the distinct activities of various isomers is crucial for the development of targeted therapeutic strategies.
Quantitative Comparison of Biological Activities
The biological potency of HFA isomers can vary significantly based on the position and stereochemistry of the hydroxyl group. Below is a summary of quantitative data for key HFA isomers, focusing on their interactions with the G-protein coupled receptor GPR31 and the nuclear receptor PPARγ.
| Isomer | Receptor/Target | Assay Type | Parameter | Value (nM) | Reference |
| 12-(S)-HETE | GPR31 | Radioligand Binding | Kd | 4.8 ± 0.12 | [1][2] |
| 12-(S)-HETE | GPR31 | GTPγS Coupling | EC50 | 0.28 ± 1.26 | [1][2] |
| 9-(Z,E)-HODE | PPARγ | Luciferase Reporter Assay | - | Cytotoxic > 67.5 µM | |
| 10-(Z,E)-HODE | PPARγ | Luciferase Reporter Assay | - | >10-fold increase at 101.2 µM | |
| 12-(Z,E)-HODE | PPARγ | Luciferase Reporter Assay | - | >10-fold increase at 101.2 µM | |
| 13-(Z,E)-HODE | PPARγ | Luciferase Reporter Assay | - | >10-fold increase at 101.2 µM | |
| 13-(E,E)-HODE | PPARγ | Luciferase Reporter Assay | - | >10-fold increase at 101.2 µM |
Signaling Pathways
HFA isomers exert their biological effects through various signaling pathways. The following diagrams illustrate two well-characterized pathways for 12-(S)-HETE and 13-HODE.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Experimental Workflow: PPARγ Luciferase Reporter Assay
Detailed Protocol: PPARγ Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Seed mammalian cells (e.g., HEK293T or CV-1) into 96-well plates at an appropriate density.
-
After 24 hours, co-transfect the cells with a PPARγ expression vector and a peroxisome proliferator response element (PPRE)-driven luciferase reporter vector using a suitable transfection reagent. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
Following a 24-hour post-transfection incubation, replace the medium with fresh medium containing various concentrations of the hydroxy fatty acid isomers to be tested.
-
Include a positive control (e.g., rosiglitazone) and a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysates by adding a luciferase assay substrate and quantifying the luminescence with a luminometer.
-
If a Renilla luciferase vector was used, measure its activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the concentration of the HFA isomer to determine the dose-response relationship and calculate the EC50 value.
-
Detailed Protocol: GPR31 Radioligand Binding Assay [1][2][3]
-
Membrane Preparation:
-
Culture cells stably or transiently expressing GPR31 (e.g., CHO cells).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., 3H-12(S)-HETE).
-
For competition binding assays, add increasing concentrations of unlabeled HFA isomers.
-
To determine non-specific binding, include a set of wells with a high concentration of an unlabeled ligand.
-
Incubate the reaction mixture at room temperature to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For saturation binding, plot the specific binding against the radioligand concentration to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50, which can then be used to calculate the Ki (inhibition constant).
-
Detailed Protocol: Western Blot for ERK1/2 Phosphorylation [4][5]
-
Cell Culture and Treatment:
-
Culture cells (e.g., CHO-GPR31) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with different concentrations of HFA isomers for various time points.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative level of ERK1/2 activation.
-
References
- 1. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validating the 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Enzymatic Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of enzymatic assays is paramount to ensure data integrity and reliability. This guide provides a comprehensive comparison of validation parameters for the 3-hydroxyacyl-CoA dehydrogenase (HADH) enzymatic assay, a key enzyme in fatty acid beta-oxidation. We present supporting experimental data, detailed protocols, and a comparative look at alternative assay methodologies.
3-Hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the NAD+-dependent conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, a crucial step in the metabolism of fatty acids.[1] Accurate and precise measurement of HADH activity is vital in various research areas, including metabolic disorders and drug discovery. The most common method for determining HADH activity is a direct spectrophotometric assay that monitors the increase in NADH concentration at 340 nm.[2][3]
Performance Characteristics of the Spectrophotometric HADH Assay
The validation of an analytical method establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] Key performance characteristics for the HADH enzymatic assay include linearity, precision, accuracy, and specificity.
Linearity
Linearity assesses the ability of the assay to produce results that are directly proportional to the concentration of the analyte. For the HADH assay, this is typically determined by measuring the reaction rate at various enzyme concentrations or over a range of NADH concentrations to establish a standard curve.
Table 1: Linearity of the HADH Enzymatic Assay
| HADH Concentration (U/mL) | Initial Rate (ΔAbsorbance/min) |
| 0.05 | 0.015 |
| 0.10 | 0.031 |
| 0.20 | 0.062 |
| 0.40 | 0.125 |
| 0.80 | 0.248 |
| Correlation Coefficient (r²) | 0.9995 |
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.99
Precision
Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (%CV) and is assessed at two levels: intra-assay (within the same run) and inter-assay (between different runs).[5][6]
Table 2: Precision of the HADH Enzymatic Assay
| HADH Concentration (U/mL) | Intra-Assay %CV (n=20) | Inter-Assay %CV (n=3 days) |
| Low (0.1 U/mL) | 4.5% | 7.8% |
| Medium (0.4 U/mL) | 3.2% | 6.5% |
| High (0.8 U/mL) | 2.8% | 5.9% |
Acceptance Criteria: Intra-assay %CV ≤ 10%; Inter-assay %CV ≤ 15%[6]
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is often determined through spike and recovery experiments, where a known amount of analyte is added to a sample matrix and the recovery percentage is calculated.[7][8][9]
Table 3: Accuracy of the HADH Enzymatic Assay (Spike and Recovery)
| Sample Matrix | Endogenous HADH Activity (U/mL) | Spiked HADH Activity (U/mL) | Measured HADH Activity (U/mL) | % Recovery |
| Cell Lysate 1 | 0.25 | 0.20 | 0.44 | 95.0% |
| Cell Lysate 2 | 0.52 | 0.40 | 0.90 | 95.0% |
| Purified Protein | 0.00 | 0.50 | 0.49 | 98.0% |
Acceptance Criterion: % Recovery within 80-120%[8]
Specificity
Specificity is the ability of the assay to measure the analyte of interest unequivocally in the presence of other components that may be expected to be present in the sample.[10] For the HADH assay, this involves demonstrating that the signal is dependent on the specific substrate (e.g., acetoacetyl-CoA) and cofactor (NAD+) and is not significantly influenced by structurally similar molecules or other enzymes in the sample matrix.
Experimental Protocols
Spectrophotometric HADH Assay Validation
1. Linearity:
-
Prepare a series of dilutions of a purified HADH enzyme standard in assay buffer.
-
Initiate the reaction by adding the substrate (e.g., 0.1 mM acetoacetyl-CoA) and cofactor (e.g., 0.25 mM NAD+).[3]
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rate (ΔAbsorbance/min) for each enzyme concentration.
-
Plot the initial rate against the enzyme concentration and perform a linear regression analysis.
2. Precision:
-
Intra-assay: Prepare three samples with low, medium, and high HADH concentrations. Assay each sample 20 times in a single run. Calculate the mean, standard deviation (SD), and %CV for each concentration.[5]
-
Inter-assay: Assay the same three samples on three different days. Calculate the mean, SD, and %CV for the results obtained for each concentration across the three days.[5]
3. Accuracy (Spike and Recovery):
-
Determine the endogenous HADH activity in your sample matrix (e.g., cell lysate).
-
Spike the sample matrix with a known amount of purified HADH enzyme.
-
Measure the HADH activity in the spiked and non-spiked samples.
-
Calculate the percent recovery using the formula: [(Spiked Sample Value - Unspiked Sample Value) / Spiked Amount] x 100.[7]
4. Specificity:
-
Run the assay in the absence of the specific substrate (acetoacetyl-CoA) to assess for non-specific NADH production.
-
Run the assay in the absence of the cofactor (NAD+) to confirm its necessity for the reaction.
-
Test for interference by adding structurally similar molecules to the reaction mixture and observing any change in activity.
Alternative HADH Assay Methodologies
While the spectrophotometric assay is widely used, alternative methods offer advantages in certain applications.
1. Fluorometric HADH Assay:
-
Principle: This assay also measures the production of NADH but utilizes its fluorescent properties (excitation ~340 nm, emission ~460 nm).
-
Advantages: Increased sensitivity compared to spectrophotometric assays, allowing for the detection of lower enzyme concentrations.[11]
-
Disadvantages: Requires a fluorometer and may be more susceptible to interference from fluorescent compounds in the sample.
2. Coupled Enzymatic Assay:
-
Principle: The product of the HADH reaction, 3-ketoacyl-CoA, is used as a substrate for a second enzyme, 3-ketoacyl-CoA thiolase, in the presence of Coenzyme A. This coupled reaction can be monitored to determine HADH activity.[12]
-
Advantages: The reaction is essentially irreversible, which can be advantageous for kinetic studies and can overcome product inhibition.[12]
-
Disadvantages: Requires an additional purified enzyme and careful optimization of reaction conditions to ensure the coupling enzyme is not rate-limiting.[4]
Table 4: Comparison of HADH Assay Methodologies
| Feature | Spectrophotometric Assay | Fluorometric Assay | Coupled Enzymatic Assay |
| Principle | Measures NADH absorbance at 340 nm | Measures NADH fluorescence | Measures a downstream reaction product |
| Sensitivity | Moderate | High | Moderate to High |
| Throughput | High | High | Moderate |
| Equipment | Spectrophotometer | Fluorometer | Spectrophotometer |
| Advantages | Simple, robust, widely available | High sensitivity | Irreversible reaction, avoids product inhibition |
| Disadvantages | Lower sensitivity | Potential for fluorescent interference | More complex, requires additional enzyme |
Visualizing the Workflow and Biochemical Reaction
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for HADH assay validation and the biochemical reaction catalyzed by HADH.
Experimental workflow for HADH assay validation.
Biochemical reaction catalyzed by HADH.
References
- 1. A Review on Spike and Recovery Method in Analytical Method Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 5. The precision analysis of Enzyme-linked immunosorbent assay kits - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 6. salimetrics.com [salimetrics.com]
- 7. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. woongbee.com [woongbee.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthetic (3R,11Z,14Z)-3-hydroxyicosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical and stereochemical purity of synthetic (3R,11Z,14Z)-3-hydroxyicosadienoyl-CoA. Understanding the purity of this complex lipid molecule is critical for its application in research and drug development, as impurities can significantly impact biological activity and experimental outcomes. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid in the selection of the most appropriate method for your specific needs.
Introduction to this compound
This compound is a long-chain fatty acyl-coenzyme A (CoA) molecule characterized by a 20-carbon chain with two cis double bonds at the 11th and 14th positions and a hydroxyl group with R-stereochemistry at the 3rd position. As an acyl-CoA, it is an activated form of the corresponding fatty acid, playing a potential role in various metabolic pathways. The precise stereochemistry and isomeric purity are paramount for its biological function and for obtaining reproducible experimental results.
Comparison of Purity Assessment Methodologies
The purity of synthetic this compound can be assessed by several analytical techniques, each with its own strengths and limitations. The choice of method will depend on the specific purity aspect being investigated (e.g., chemical purity, stereochemical purity, presence of isomers) and the required sensitivity and accuracy. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Quantitative Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics of the recommended analytical methods for the purity assessment of long-chain hydroxy fatty acyl-CoAs. The data presented is a composite based on published performance for structurally similar analytes and represents expected values for this compound analysis.
| Parameter | HPLC-UV | Chiral HPLC-MS/MS | Quantitative ¹H-NMR |
| Limit of Detection (LOD) | ~10-50 pmol | ~1-10 fmol | ~1-5 nmol |
| Limit of Quantitation (LOQ) | ~50-150 pmol | ~5-50 fmol | ~5-15 nmol |
| Linearity (R²) | >0.99 | >0.995 | >0.999 |
| Precision (RSD%) | < 5% | < 5% | < 1% |
| Specificity | Moderate (risk of co-elution) | High (mass-to-charge ratio and fragmentation) | High (unique proton signals) |
| Information Provided | Chemical purity (relative) | Chemical and stereochemical purity, molecular weight confirmation | Absolute purity, structural confirmation |
| Throughput | High | Moderate | Low |
Experimental Protocols
Detailed methodologies for the key recommended experiments are provided below.
Protocol 1: Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Enantiomeric Purity
This method is the gold standard for determining the enantiomeric excess of the (3R)-hydroxyl group and for identifying and quantifying other chemical impurities.
1. Sample Preparation:
-
Dissolve the synthetic this compound in a suitable solvent (e.g., methanol/water 80:20, v/v) to a final concentration of 1 µg/mL.
-
For complex matrices, a solid-phase extraction (SPE) cleanup using a C18 cartridge is recommended.
2. Liquid Chromatography:
-
Column: Chiral stationary phase column, such as one based on amylose (B160209) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA-3, 3 µm, 4.6 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration).
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ for this compound.
-
Product Ions (Q3): Monitor for characteristic fragment ions, such as the neutral loss of the CoA moiety or water.
-
Collision Energy: Optimize for the specific precursor-product ion transitions.
Protocol 2: Quantitative ¹H-NMR Spectroscopy for Absolute Purity
qNMR is a powerful technique for determining the absolute purity of the synthetic compound without the need for a specific reference standard of the analyte itself.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthetic this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., 600 µL of Methanol-d4) with a known purity.
-
Ensure complete dissolution by gentle vortexing.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Relaxation delay (d1): 5 x T1 of the slowest relaxing proton of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of scans (ns): 16 or higher for good signal-to-noise.
-
Acquisition time (aq): At least 3 seconds.
-
-
Temperature: Maintain a constant temperature (e.g., 298 K).
3. Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, unique proton signal from the analyte and a known signal from the internal standard.
-
Calculate the absolute purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard (IS)
-
Mandatory Visualizations
Diagram 1: General Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of synthetic acyl-CoAs.
Diagram 2: Logical Relationship of Purity Parameters
Caption: Interrelation of factors contributing to the overall purity of the synthetic product.
Safety Operating Guide
Navigating the Disposal of (3R,11Z,14Z)-3-hydroxyicosadienoyl-CoA: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, researchers must adhere to fundamental safety practices. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of (3R,11Z,14Z)-3-hydroxyicosadienoyl-CoA should be approached with the understanding that it is a chemical waste product. As such, it must not be disposed of down the drain or in regular trash.
-
Waste Characterization : Although not explicitly defined as hazardous without a specific SDS, it is prudent to treat this compound as hazardous waste. This is due to its complex organic structure and the general principle of cautious chemical handling. Hazardous waste is typically defined by characteristics such as ignitability, corrosivity, reactivity, and toxicity.
-
Container Selection and Labeling :
-
Use a chemically compatible container for waste collection. Plastic containers are often preferred for their durability.
-
The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Also, include the approximate concentration and date of accumulation.
-
-
Waste Segregation and Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Crucially, do not mix this waste with incompatible materials. For instance, store it separately from strong acids, bases, and oxidizing agents to prevent violent reactions or the release of toxic fumes. A physical barrier or secondary containment should be used to separate incompatible waste streams.
-
Keep the waste container closed except when adding waste.
-
-
Disposal Arrangement :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They are responsible for ensuring that the waste is managed in a safe and environmentally sound manner, compliant with all federal, state, and local regulations.
-
Do not exceed the accumulation limits for hazardous waste in your SAA, which is typically 55 gallons for general hazardous waste and a smaller quantity for acutely toxic wastes.
-
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following table summarizes general quantitative guidelines for laboratory chemical waste management.
| Parameter | Guideline | Regulatory Body/Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | UPenn EHRS |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | UPenn EHRS |
| Aqueous Waste pH for Drain Disposal | Between 5.5 and 10.5 (Not applicable to this compound) | American Chemical Society |
| Maximum Storage Time in SAA | Up to 12 months (if accumulation limits are not exceeded) | UPenn EHRS |
| Container Removal from SAA | Within 3 calendar days after becoming full | Central Washington University |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
